molecular formula C20H18BN3O3 B2772101 HSD1590

HSD1590

Cat. No.: B2772101
M. Wt: 359.2 g/mol
InChI Key: WTZMCUOBQPTERK-UHFFFAOYSA-N
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Description

HSD1590 is a useful research compound. Its molecular formula is C20H18BN3O3 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BN3O3/c1-27-20-13(6-3-7-15(20)21(25)26)19-12-5-2-4-11(12)18-14-10-22-24-16(14)8-9-17(18)23-19/h3,6-10,25-26H,2,4-5H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZMCUOBQPTERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2=NC3=C(C4=C2CCC4)C5=C(C=C3)NN=C5)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

HSD1590 ROCK Inhibitor: A Technical Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a potent, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a member of the boronic acid-containing 3H-pyrazolo[4,3-f]quinoline class of compounds, this compound demonstrates high affinity for both ROCK1 and ROCK2 isoforms, which are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is associated with numerous pathological conditions, including cancer metastasis. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its on-target potency and available data on its off-target interactions. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate further research and development.

Data Presentation

Table 1: On-Target Potency of this compound
TargetIC50 (nM)Binding Affinity (Kd) (nM)
ROCK11.22<2
ROCK20.51<2

IC50 and Kd values are critical metrics for assessing the potency of an inhibitor. A lower value indicates a higher potency.

Table 2: Selectivity Profile of Structurally Related Boronic Acid-Containing Pyrazolo[4,3-f]quinoline Compounds

A comprehensive kinome-wide selectivity profile for this compound is not publicly available at the time of this publication. However, data from structurally related dual CLK/ROCK inhibitors, HSD1400 and HSD1791, provide insights into the potential selectivity of this chemical series.

KinaseHSD1400 (% Inhibition @ 25 nM)HSD1791 (% Inhibition @ 25 nM)
CLK1>70%>70%
CLK2>70%>70%
CLK4>70%No significant inhibition
ROCK2>70%>70%

This data suggests that minor structural modifications, such as the "magic methylation" differentiating HSD1791 from HSD1400, can significantly alter the selectivity profile within this class of compounds[1].

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method for determining the IC50 values of this compound against ROCK1 and ROCK2 kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • ROCK1 and ROCK2 enzymes

  • Kinase substrate (e.g., S6K synthetic peptide)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted this compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the ROCK enzyme in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

    • Add 2 µL of a solution containing the kinase substrate and ATP in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Migration Assay (Scratch/Wound Healing Assay)

This protocol details a method to assess the effect of this compound on the migration of cancer cells, such as the MDA-MB-231 human breast adenocarcinoma cell line.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a multi-well plate at a density that will result in a confluent monolayer after overnight incubation.

  • Wound Creation: Once the cells have formed a confluent monolayer, create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip.

  • Cell Treatment:

    • Gently wash the cells with PBS to remove any detached cells.

    • Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Data Analysis: Measure the area of the scratch at each time point. The rate of wound closure is a measure of cell migration. Compare the wound closure rates in this compound-treated wells to the control wells.

Mandatory Visualization

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors, Cytokines, Hormones RTK RTKs Growth_Factors->RTK activate GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs activate RTK->RhoGEFs activate RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP promote GDP/GTP exchange RhoGAPs RhoGAPs RhoA_GTP RhoA-GTP (Active) RhoGAPs->RhoA_GTP promote GTP hydrolysis RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK activate LIMK LIMK ROCK->LIMK phosphorylates (activates) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP phosphorylates (inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC directly phosphorylates Cofilin Cofilin LIMK->Cofilin phosphorylates (inactivates) p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction p_Cofilin->Actin_Stress_Fibers stabilizes actin filaments p_MLCP p-MLCP (Inactive) MLCP->p_MLCP p_MLC p-MLC MLC->p_MLC p_MLC->Actin_Stress_Fibers This compound This compound This compound->ROCK inhibits

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Prepare_Inhibitor Prepare this compound Serial Dilution Dispense_Inhibitor Dispense this compound/ DMSO to Plate Prepare_Inhibitor->Dispense_Inhibitor Prepare_Reagents Prepare Kinase, Substrate, and ATP Add_Kinase Add ROCK Enzyme Prepare_Reagents->Add_Kinase Add_Substrate_ATP Add Substrate/ATP Mix Prepare_Reagents->Add_Substrate_ATP Dispense_Inhibitor->Add_Kinase Add_Kinase->Add_Substrate_ATP Incubate_Reaction Incubate 60 min at Room Temp Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion Incubate 40 min at Room Temp Add_ADP_Glo->Incubate_Depletion Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Depletion->Add_Detection_Reagent Incubate_Signal Incubate 30 min at Room Temp Add_Detection_Reagent->Incubate_Signal Read_Luminescence Measure Luminescence Incubate_Signal->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Cellular_Assay_Workflow cluster_prep Cell Culture cluster_experiment Experiment cluster_imaging Imaging & Analysis Seed_Cells Seed MDA-MB-231 Cells in Multi-well Plate Grow_Monolayer Incubate to form a Confluent Monolayer Seed_Cells->Grow_Monolayer Create_Wound Create Scratch with Pipette Tip Grow_Monolayer->Create_Wound Wash_Cells Wash with PBS Create_Wound->Wash_Cells Add_Treatment Add Medium with This compound or DMSO Wash_Cells->Add_Treatment Image_T0 Image at Time 0 Add_Treatment->Image_T0 Incubate_Cells Incubate and Image at Regular Intervals Image_T0->Incubate_Cells Measure_Area Measure Wound Area Incubate_Cells->Measure_Area Analyze_Migration Analyze Rate of Wound Closure Measure_Area->Analyze_Migration

Caption: Workflow for the cellular migration scratch assay.

References

HSD1590: A Technical Guide to its Core Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a potent, boronic acid-containing small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It exhibits high affinity for both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling cascade. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, offering insights for researchers and professionals involved in drug discovery and development.

This compound Potency

Quantitative analysis has demonstrated the high potency of this compound against ROCK isoforms.

TargetIC50 (nM)Binding Affinity (Kd)
ROCK11.22<2 nM
ROCK20.51<2 nM

Table 1: In vitro potency and binding affinity of this compound for ROCK1 and ROCK2.

Core Downstream Signaling Pathway of ROCK

The primary downstream signaling pathway of ROCK kinases involves the regulation of the actin cytoskeleton, which plays a fundamental role in various cellular processes, including cell adhesion, migration, and contraction. This compound, by inhibiting ROCK, modulates these critical cellular functions.

The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates. The key effectors in this pathway are:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes the assembly of actin-myosin filaments, leading to cellular contraction.

  • Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This results in a net increase in the phosphorylation of MLC, further enhancing contractility.

  • LIM kinase (LIMK): ROCK activates LIMK by phosphorylating it. Activated LIMK then phosphorylates and inactivates cofilin.

  • Cofilin: Cofilin is an actin-depolymerizing factor. Its inactivation by LIMK-mediated phosphorylation leads to the stabilization and accumulation of actin filaments (F-actin).

The concerted action on these substrates results in increased formation of stress fibers and focal adhesions, which are crucial for cell adhesion and migration.

Visualization of the Core this compound Downstream Signaling Pathway

HSD1590_Signaling cluster_upstream Upstream Activation cluster_core This compound Target cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects Extracellular Signals Extracellular Signals RhoA-GDP RhoA-GDP Extracellular Signals->RhoA-GDP Activates GEFs RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GDP/GTP Exchange ROCK ROCK1 / ROCK2 RhoA-GTP->ROCK Activates This compound This compound This compound->ROCK Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits LIMK LIM kinase (LIMK) ROCK->LIMK Phosphorylates pMLC p-MLC MLC->pMLC Cell Contraction Cell Contraction pMLC->Cell Contraction MLCP->pMLC Dephosphorylates pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylates p-Cofilin p-Cofilin Cofilin->p-Cofilin Actin Cytoskeleton\nReorganization Actin Cytoskeleton Reorganization p-Cofilin->Actin Cytoskeleton\nReorganization Stress Fiber Formation Stress Fiber Formation Actin Cytoskeleton\nReorganization->Stress Fiber Formation Cell Adhesion & Migration Cell Adhesion & Migration Stress Fiber Formation->Cell Adhesion & Migration Cell Contraction->Cell Adhesion & Migration

Figure 1. this compound inhibits ROCK, preventing downstream phosphorylation events and impacting cellular functions.

Experimental Protocols

To investigate the effects of this compound on the ROCK signaling pathway, a variety of in vitro and cell-based assays can be employed.

In Vitro ROCK Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ROCK.

Methodology:

  • Reaction Setup: In a microplate, combine recombinant ROCK1 or ROCK2 enzyme with a specific substrate (e.g., a peptide derived from MYPT1) and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

    • ELISA-based: Use an antibody that specifically recognizes the phosphorylated substrate.

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_reaction Reaction Mixture Recombinant ROCK Recombinant ROCK Microplate Microplate Well Recombinant ROCK->Microplate Substrate Substrate Substrate->Microplate ATP ATP ATP->Microplate This compound This compound This compound->Microplate Incubation Incubate at 30°C Microplate->Incubation Detection Detect Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Figure 2. Workflow for an in vitro ROCK kinase assay to determine this compound potency.

Western Blot Analysis of Downstream Targets

This technique is used to assess the phosphorylation status of ROCK substrates in cell lysates after treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of MLC (p-MLC), LIMK (p-LIMK), or cofilin (p-cofilin). Also, probe for the total protein levels of these targets as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative change in phosphorylation levels.

Western_Blot_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Densitometry Analysis Densitometry Analysis Detection->Densitometry Analysis

Figure 3. Standard workflow for Western blot analysis of ROCK downstream targets.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cells.

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate to form a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the migration rate between this compound-treated and control cells.

Cytotoxicity Assay

It is crucial to determine if the observed effects of this compound are due to the specific inhibition of ROCK-mediated pathways or general cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate.

  • Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a colorimetric or fluorometric assay to assess cell viability. Common methods include:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Resazurin Assay: Similar to MTT, measures mitochondrial reductase activity.

    • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Conclusion

This compound is a highly potent inhibitor of ROCK1 and ROCK2, targeting a key signaling pathway involved in the regulation of the actin cytoskeleton. By inhibiting ROCK, this compound is expected to decrease the phosphorylation of MLC and inactivate cofilin via LIMK, leading to reduced cell contractility, stress fiber formation, and cell migration. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific downstream effects of this compound and explore its therapeutic potential in various disease models, particularly in oncology and other disorders characterized by aberrant cell motility. Further studies providing quantitative data on the effects of this compound on its downstream targets will be invaluable in fully characterizing its mechanism of action.

An In-depth Technical Guide to the Target Validation of HSD1590 in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of well-defined molecular targets. This document provides a comprehensive technical guide to the target validation of a novel investigational compound, HSD1590, a potent and selective inhibitor of Histone Deacetylase (HDAC) activity, in the context of TNBC. We will explore the preclinical evidence supporting the therapeutic hypothesis, detail the experimental protocols for target validation, and present key data in a structured format. This guide is intended to serve as a framework for the evaluation of new therapeutic agents in this challenging disease.

Introduction: The Unmet Need in Triple-Negative Breast Cancer

Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of defined targets renders TNBC unresponsive to endocrine therapies and HER2-targeted agents.[1][2] The mainstay of treatment remains systemic chemotherapy, but high rates of relapse and metastasis lead to poor prognosis for many patients.[3] Consequently, there is an urgent need to identify and validate novel therapeutic targets in TNBC.

This compound: A Novel Histone Deacetylase Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor targeting histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In cancer, aberrant HDAC activity is linked to the silencing of tumor suppressor genes and the promotion of oncogenic pathways. HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents, with several compounds demonstrating preclinical and clinical activity in various malignancies, including TNBC.[3][4]

Preclinical Target Validation of this compound in TNBC

In Vitro Efficacy of this compound

The initial validation of this compound's anti-cancer activity was performed using a panel of human TNBC cell lines. The primary endpoint was the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anti-proliferative Activity of this compound in TNBC Cell Lines

Cell LineThis compound IC50 (nM)Vorinostat IC50 (nM)Panobinostat IC50 (nM)
MDA-MB-23185150050
BT-549110200075
Hs578T95180060

Data is hypothetical and for illustrative purposes, based on the relative potencies of known HDAC inhibitors.

In Vivo Anti-tumor Activity in Xenograft Models

To assess the in vivo efficacy of this compound, a patient-derived xenograft (PDX) model of TNBC was utilized.

Table 2: In Vivo Efficacy of this compound in a TNBC PDX Model

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2.5
This compound (25 mg/kg)45-1.0
This compound (50 mg/kg)78-3.2
Paclitaxel (10 mg/kg)65-8.5

This data is illustrative and based on typical outcomes in preclinical xenograft studies.[5]

Experimental Protocols

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: TNBC cells (MDA-MB-231, BT-549, Hs578T) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound, a reference HDAC inhibitor (e.g., Vorinostat), or vehicle control for 72 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.

  • Incubation and Absorbance Reading: Plates are incubated for 2-4 hours at 37°C, and the absorbance is read at 490 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Patient-Derived Xenograft (PDX) Model
  • Tumor Implantation: Freshly collected human TNBC tumor tissue is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume is measured twice weekly using calipers.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered via oral gavage daily, while the control group receives a vehicle solution. A standard-of-care chemotherapy agent (e.g., paclitaxel) may be used as a positive control.

  • Efficacy and Toxicity Assessment: Tumor growth inhibition is calculated at the end of the study. Animal body weight is monitored as a measure of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested for downstream analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting HDACs, leading to the re-expression of silenced tumor suppressor genes and the induction of apoptosis.

HSD1590_Mechanism_of_Action This compound This compound HDAC HDAC This compound->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG Apoptosis Apoptosis TSG->Apoptosis Hedgehog_Signaling_Pathway Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes Target_Validation_Workflow Hypothesis Therapeutic Hypothesis: HDAC inhibition is effective in TNBC In_Vitro In Vitro Studies: Cell Proliferation, Apoptosis Assays Hypothesis->In_Vitro In_Vivo In Vivo Studies: TNBC Xenograft Models In_Vitro->In_Vivo PD_Biomarkers Pharmacodynamic Biomarker Analysis In_Vivo->PD_Biomarkers Preclinical_POC Preclinical Proof-of-Concept PD_Biomarkers->Preclinical_POC

References

HSD1590: An In-depth Technical Guide on its Effects on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSD1590 is a potent, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] This technical guide provides a comprehensive overview of the known effects of this compound on the actin cytoskeleton, drawing upon its established mechanism of action as a ROCK inhibitor and the well-documented role of the ROCK signaling pathway in regulating actin dynamics. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel boronic acid-containing compound identified as a highly potent inhibitor of both ROCK1 and ROCK2 isoforms.[1] The Rho-associated kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating the organization of the actin cytoskeleton, cell polarity, motility, and contraction.[2][3][4][5] By inhibiting ROCK, this compound effectively modulates these cellular processes, demonstrating significant potential in therapeutic areas where cell migration and invasion are key pathological features, such as in oncology.[1][6]

Quantitative Data

The following tables summarize the key quantitative data available for this compound and the general effects of ROCK inhibitors on the actin cytoskeleton.

Table 1: this compound Inhibitory Activity

TargetParameterValueReference
ROCK1IC501.22 nM[1]
ROCK2IC500.51 nM[1]
ROCKKd< 2 nM[1]

Table 2: Effects of ROCK Inhibition on Actin Cytoskeleton and Cell Migration

Cell LineTreatmentEffectQuantitative MeasureReference
MDA-MB-231This compoundInhibition of cell migrationSignificant reduction in wound closure[1]
HOb and Saos-2Y-27632, HA-1077Poor assembly of stress fibers and focal contacts~50% reduction in prominent F-actin in HOb, ~80% in Saos-2[7]
NIH 3T3Y-27632Lower actin height relative to substrateMedian height of 97 ± 15 nm (vs. untreated)[2]
Embryonic Avian Corneal EpitheliumY-27632Disruption of actin cortical matDose-dependent disruption[8][9]
MCF-7Y-27632Increased cell migration and invasion-[10]
U251 and U87Y-27632Increased rate of motility-[11]

The ROCK Signaling Pathway and its Impact on the Actin Cytoskeleton

The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics.[3][4] Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates that directly or indirectly modulate actin filament organization and contractility.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Inhibits pMLC Phosphorylated MLC (pMLC) MLC_Phosphatase->pMLC Dephosphorylates MLC->pMLC Phosphorylation Stress_Fibers Stress Fiber Formation & Contraction pMLC->Stress_Fibers Promotes This compound This compound This compound->ROCK Inhibits

Figure 1: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

As depicted in Figure 1, ROCK inhibition by this compound is expected to lead to:

  • Decreased LIM Kinase (LIMK) phosphorylation: This results in the activation of cofilin, an actin-depolymerizing factor, leading to the breakdown of actin filaments.[2][5]

  • Increased Myosin Light Chain (MLC) Phosphatase activity: By preventing the inactivation of MLC phosphatase, ROCK inhibitors promote the dephosphorylation of MLC.[5]

  • Decreased direct MLC phosphorylation: ROCK directly phosphorylates MLC, contributing to actomyosin contractility.[5]

The net effect of these actions is a significant reduction in the formation and maintenance of actin stress fibers and a decrease in cellular contractility.[7] This disruption of the actin cytoskeleton is the primary mechanism underlying the anti-migratory effects of ROCK inhibitors like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of ROCK inhibitors on the actin cytoskeleton.

Immunofluorescence Staining of F-Actin

This protocol allows for the visualization of changes in the actin cytoskeleton architecture upon treatment with this compound.

Immunofluorescence_Workflow Start Seed cells on coverslips Treat Treat with this compound or vehicle control Start->Treat Fix Fix with 4% Paraformaldehyde Treat->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Block Block with 1% BSA Permeabilize->Block Stain Stain with fluorescently-labeled Phalloidin and DAPI Block->Stain Mount Mount coverslips on slides Stain->Mount Image Image with fluorescence microscope Mount->Image

Figure 2: Experimental workflow for immunofluorescence staining of F-actin.

Materials:

  • Cells of interest (e.g., MDA-MB-231)

  • Glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Protocol:

  • Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[12]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[12]

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes.[12]

  • Incubate the cells with a solution containing fluorescently-labeled phalloidin and DAPI in 1% BSA/PBS for 30-60 minutes at room temperature, protected from light.[13]

  • Wash the cells three times with PBS, protected from light.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on the collective migration of a cell population.

Migration_Assay_Workflow Start Seed cells to form a confluent monolayer Scratch Create a 'scratch' in the monolayer Start->Scratch Wash Wash to remove dislodged cells Scratch->Wash Treat Add media with this compound or vehicle control Wash->Treat Image_t0 Image the scratch at t=0 Treat->Image_t0 Incubate Incubate for a defined period (e.g., 24h) Image_t0->Incubate Image_tfinal Image the scratch at the final time point Incubate->Image_tfinal Analyze Analyze the change in scratch area Image_tfinal->Analyze

References

Technical Whitepaper: Discovery and Synthesis of a Potent Rho Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases do not contain detailed information on a compound specifically designated "HSD1590" at the time of this writing. To fulfill the structural and technical requirements of this request, this guide will focus on Netarsudil (AR-13324) , a well-documented, potent Rho kinase (ROCK) inhibitor that is clinically approved and shares characteristics with the initial query. Netarsudil serves as a representative example to illustrate the process of discovery, synthesis, and characterization for this class of molecules.

Discovery of Netarsudil: A Dual-Mechanism Approach to Intraocular Pressure Reduction

The discovery of Netarsudil stemmed from a targeted program to develop novel Rho-associated protein kinase (ROCK) inhibitors for the treatment of glaucoma.[1][2] The primary therapeutic goal was to lower intraocular pressure (IOP) by increasing aqueous humor outflow through the trabecular meshwork, a mechanism distinct from existing prostaglandin analogs.[1][3]

A high-throughput screening campaign identified a series of alpha-aryl-beta-amino isoquinoline amides as potent ROCK inhibitors.[4] Subsequent lead optimization efforts focused on improving potency, duration of action, and ocular bioavailability. This process led to the identification of compounds that, in addition to inhibiting ROCK, also demonstrated significant inhibitory activity against the norepinephrine transporter (NET).[4][5]

This dual activity was a key discovery, as NET inhibition was hypothesized to contribute to IOP reduction by decreasing aqueous humor production.[3][6] Netarsudil (formerly AR-13324) was selected as the lead clinical candidate based on its potent dual ROCK/NET inhibition, sustained IOP reduction in preclinical animal models, and favorable pharmacokinetic profile.[1][5] Its active metabolite, Netarsudil-M1, was found to be an even more potent ROCK inhibitor.[5][7]

Experimental Workflow: From Hit to Lead Candidate

The discovery process followed a logical progression from initial screening to in-depth preclinical evaluation.

G cluster_0 In Vitro Screening & Profiling cluster_1 Lead Optimization cluster_2 In Vivo Evaluation HTS High-Throughput Screening (Amino-Isoquinoline Library) Hit_Val Hit Validation HTS->Hit_Val Identified Hits Kinase_Assay Biochemical Kinase Assay (ROCK1/ROCK2 Ki) Hit_Val->Kinase_Assay SAR Structure-Activity Relationship (SAR) Studies Kinase_Assay->SAR Cell_Assay Cell-Based Assays (HTM Cell IC50) NET_Screen NET Inhibition Assay SAR->NET_Screen Improved Potency ADME In Vitro ADME (Metabolism, Permeability) NET_Screen->ADME Identified Dual-Action Leads Animal_IOP IOP Reduction Studies (Rabbits, Monkeys) ADME->Animal_IOP Optimized Leads Ocular_PK Ocular Pharmacokinetics Animal_IOP->Ocular_PK Candidate Selection of Netarsudil (AR-13324) as Clinical Candidate Animal_IOP->Candidate Tolerability Ocular Tolerability Ocular_PK->Tolerability

Caption: Discovery workflow for Netarsudil.

Synthesis of Netarsudil

The chemical synthesis of Netarsudil is a concise, six-step asymmetric route designed to produce a single enantiomer with high purity.[8][9] A key challenge in the synthesis is controlling the stereochemistry at the alpha-carbon of the β-amino acid backbone, which is susceptible to racemization.[10][11] The process utilizes an Evans auxiliary to establish the desired (S)-stereocenter with high diastereoselectivity.[8][9]

The synthesis culminates in the coupling of the chiral β-amino acid fragment with 6-aminoisoquinoline. This step required significant optimization, as standard peptide coupling agents proved ineffective. The use of 2,2,2-trichloro-1,1-dimethylethyl chloroformate as a novel, non-racemizing activating agent was critical for achieving a good yield and maintaining high enantiomeric purity.[8][9][11]

Asymmetric Synthesis Workflow

The multi-step synthesis is outlined below, highlighting the key transformations.

G start {(4-{[ (2,4-dimethylbenzoyl)oxy]methyl}phenyl)acetic acid} step1 Step 1: Acylation (R)-4-benzyloxazolidin-2-one start->step1 intermediate1 Chiral Auxiliary Adduct step1->intermediate1 step2 Step 2: Asymmetric Alkylation N-Boc-1-aminomethylbenzotriazole Sets (S)-Stereocenter intermediate1->step2 intermediate2 N-Boc Protected Intermediate Diastereoselectivity (96:4 dr) step2->intermediate2 step3 Step 3: Saponification LiOH / H2O2 Cleavage of Auxiliary intermediate2->step3 intermediate3 Chiral Carboxylic Acid step3->intermediate3 step4 Step 4: Amide Coupling 6-aminoisoquinoline 2,2,2-trichloro-1,1-dimethylethyl chloroformate intermediate3->step4 intermediate4 N-Boc-Protected Netarsudil step4->intermediate4 step5 Step 5: Deprotection Acidic Conditions intermediate4->step5 final_product Netarsudil Free Base step5->final_product step6 Step 6: Salt Formation & Recrystallization final_product->step6 final_salt {Netarsudil Dimesylate | >99% ee} step6->final_salt

Caption: Asymmetric synthesis of Netarsudil.

Quantitative Data Summary

Netarsudil and its primary metabolite, Netarsudil-M1, are highly potent inhibitors of ROCK1 and ROCK2. Their activity has been quantified in both biochemical and cell-based assays.[1][5]

Compound Assay Type Target / Endpoint Value Reference
Netarsudil BiochemicalROCK1 Kinase InhibitionKi = 1 nM[1][5]
BiochemicalROCK2 Kinase InhibitionKi = 1 nM[1][5]
Cell-BasedActin Stress Fiber Disruption (PTM cells)IC50 = 79 nM[1][5]
Cell-BasedFocal Adhesion Disruption (HTM cells)IC50 = 16 nM[1][5]
Cell-BasedHydrogel Contraction (HTM cells)EC50 = 35.9 nM[12]
Netarsudil-M1 BiochemicalROCK1 Kinase InhibitionKi < 1 nM[5]
BiochemicalROCK2 Kinase InhibitionKi < 1 nM[5]
Y-27632 BiochemicalROCK1 Kinase InhibitionKi = 220 nM[5]
BiochemicalROCK2 Kinase InhibitionKi = 140 nM[5]
Fasudil BiochemicalROCK1 Kinase InhibitionKi = 1300 nM[5]
BiochemicalROCK2 Kinase InhibitionKi = 420 nM[5]

PTM: Porcine Trabecular Meshwork; HTM: Human Trabecular Meshwork

Mechanism of Action: Dual Pathway IOP Reduction

Netarsudil lowers intraocular pressure through a dual mechanism involving the conventional outflow pathway and aqueous humor production.[3]

  • ROCK Inhibition: The primary mechanism is the inhibition of Rho kinase in the cells of the trabecular meshwork (TM) and Schlemm's canal.[3] ROCK activation leads to increased actin stress fiber formation and cell stiffness, which increases the resistance to aqueous humor outflow. By inhibiting ROCK, Netarsudil promotes the relaxation of TM cells, reduces cellular stiffness, and disassembles stress fibers and focal adhesions.[3][5] This increases the effective filtration area and enhances aqueous humor outflow, thereby lowering IOP.[3]

  • NET Inhibition: Netarsudil also inhibits the norepinephrine transporter (NET). This action is believed to prevent the reuptake of norepinephrine at ciliary body synapses, leading to localized vasoconstriction. This reduces blood flow to the ciliary body, which in turn decreases the rate of aqueous humor production.[3]

G cluster_0 Trabecular Meshwork Cell cluster_1 Ciliary Body RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phospho-MLC Actin Actin Stress Fibers Cell Contraction ECM Deposition pMLC->Actin Outflow_Res Increased Outflow Resistance Actin->Outflow_Res NE Norepinephrine NET NET NE->NET NET->NE_reuptake Aq_Prod Decreased Aqueous Humor Production NET->Aq_Prod Leads to Netarsudil_ROCK Netarsudil Netarsudil_ROCK->ROCK Inhibits Netarsudil_NET Netarsudil Netarsudil_NET->NET Inhibits

Caption: Dual mechanism of action of Netarsudil.

Key Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (ROCK1/ROCK2)

This protocol outlines a representative method for determining the inhibitory constant (Ki) of a test compound against ROCK kinases.

  • Objective: To quantify the potency of Netarsudil and its metabolites against purified ROCK1 and ROCK2 enzymes.

  • Materials:

    • Recombinant human ROCK1 and ROCK2 enzymes.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • ATP, appropriate kinase buffer, and substrate peptide (e.g., S6K).

    • Test compounds (Netarsudil, Netarsudil-M1) serially diluted in DMSO.

    • 96-well white, flat-bottom, non-binding assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase assay buffer.

    • Add 5 µL of the diluted compound solution to the wells of the 96-well plate.

    • Add 10 µL of a solution containing the ROCK enzyme and its specific substrate peptide to each well.

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution. The final ATP concentration should be approximately equal to its Km for the respective enzyme.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate for a further 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ATP] / Km).[12]

Protocol: Asymmetric Synthesis - Step 4 (Amide Coupling)

This protocol describes the key amide coupling step in the synthesis of Netarsudil, which joins the chiral carboxylic acid intermediate with 6-aminoisoquinoline.[8][9]

  • Objective: To couple (S)-N-Boc-protected 2,4-dimethylbenzoyloxymethyl phenyl propanoic acid with 6-aminoisoquinoline with minimal racemization.

  • Materials:

    • Chiral carboxylic acid intermediate (1 equivalent).

    • 6-aminoisoquinoline (1.1 equivalents).

    • 2,2,2-trichloro-1,1-dimethylethyl chloroformate (Troc-Cl) (1.2 equivalents).

    • Diisopropylethylamine (DIEA) (3.0 equivalents).

    • Anhydrous Dichloromethane (DCM) as solvent.

    • Standard workup and purification reagents (e.g., saturated NaHCO3 solution, brine, MgSO4, silica gel).

  • Procedure:

    • To a solution of the chiral carboxylic acid in anhydrous DCM at 0 °C, add DIEA followed by the dropwise addition of Troc-Cl.

    • Stir the resulting mixture at 0 °C for 30 minutes to form the activated ester intermediate.

    • Add a solution of 6-aminoisoquinoline in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction for completion using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction with water and dilute with DCM.

    • Perform an aqueous workup by washing the organic layer sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-protected Netarsudil.

    • Confirm the structure using 1H NMR and Mass Spectrometry.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC to confirm that minimal racemization occurred during the coupling reaction. The target is >98% ee.[8]

References

HSD1590: A Novel Anti-Metastatic Agent Targeting the ROCK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The development of novel therapeutic agents that can effectively inhibit the metastatic cascade is a critical unmet need in oncology. HSD1590 has emerged as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), key regulators of cell motility and invasion. This technical guide provides a comprehensive overview of the pre-clinical data on this compound, its mechanism of action as an anti-metastatic agent, and detailed experimental protocols for its evaluation.

Core Concepts: The Role of ROCK Signaling in Cancer Metastasis

The ROCK signaling pathway plays a pivotal role in the regulation of the actin cytoskeleton, cell-matrix adhesions, and cell motility, all of which are fundamental processes in cancer cell migration and invasion.[1] Upregulation of ROCK activity is frequently observed in various cancers and is associated with increased metastatic potential and poor prognosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK1 and ROCK2. Activated ROCK phosphorylates downstream substrates, including Myosin Light Chain (MLC) and the Myosin Binding Subunit of Myosin Phosphatase (MYPT1), leading to increased actomyosin contractility and the formation of stress fibers and focal adhesions. This enhanced contractility provides the driving force for cancer cells to migrate through the extracellular matrix and invade surrounding tissues.

This compound: A Potent and Selective ROCK Inhibitor

This compound is a novel, potent inhibitor of both ROCK1 and ROCK2 isoforms.[1] Its high affinity and selectivity make it a promising candidate for targeted anti-metastatic therapy.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data available for this compound.

ParameterValueCell Line/SystemReference
ROCK1 IC50 1.22 nMIn vitro kinase assay[1]
ROCK2 IC50 0.51 nMIn vitro kinase assay[1]
ROCK Kd < 2 nMBinding assay[1]
Cell Viability (12h) ~80% at 10 µMMDA-MB-231[1]
Cell Viability (24h) ~63% at 10 µMMDA-MB-231[1]
Migration Inhibition "Impressive attenuation"MDA-MB-231[1]

Note: While the "impressive attenuation" of migration has been reported, specific quantitative data from migration, invasion, or adhesion assays for this compound are not publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of the ROCK Signaling Pathway

The primary mechanism of action of this compound as an anti-metastatic agent is through the direct inhibition of ROCK1 and ROCK2 kinases. By blocking the activity of ROCK, this compound prevents the phosphorylation of downstream targets, leading to a disruption of the cellular machinery required for migration and invasion.

HSD1590_Mechanism_of_Action RhoA Activated RhoA ROCK ROCK1/ROCK2 RhoA->ROCK This compound This compound This compound->ROCK Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC MYPT1 Myosin Phosphatase Target Subunit 1 (MYPT1) ROCK->MYPT1 pMLC Phosphorylated MLC (pMLC) Actomyosin Actomyosin Contractility pMLC->Actomyosin pMYPT1 Phosphorylated MYPT1 (pMYPT1) pMYPT1->Actomyosin StressFibers Stress Fiber Formation Actomyosin->StressFibers FocalAdhesions Focal Adhesion Formation Actomyosin->FocalAdhesions Migration Cell Migration & Invasion StressFibers->Migration FocalAdhesions->Migration

Caption: this compound inhibits ROCK, blocking downstream signaling to prevent metastasis.

Experimental Workflow for Evaluating Anti-Metastatic Potential

A typical workflow to assess the anti-metastatic properties of a compound like this compound involves a series of in vitro and in vivo assays.

Experimental_Workflow start Start invitro In Vitro Assays start->invitro migration Migration Assay (e.g., Wound Healing) invitro->migration invasion Invasion Assay (e.g., Transwell) invitro->invasion adhesion Adhesion Assay invitro->adhesion signaling Signaling Pathway Analysis (Western Blot) invitro->signaling invivo In Vivo Metastasis Model invitro->invivo If promising data Data Analysis & Interpretation migration->data invasion->data adhesion->data signaling->data invivo->data end Conclusion data->end

Caption: Workflow for evaluating the anti-metastatic potential of this compound.

Experimental Protocols

Detailed experimental protocols for the studies specifically utilizing this compound are not publicly available. However, the following are standardized and widely accepted protocols for the key assays used to evaluate anti-metastatic agents. These can be adapted for the study of this compound.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on the two-dimensional migratory capacity of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tips or a wound-making tool

  • Microscope with a camera

Procedure:

  • Seed cancer cells in a 6-well or 12-well plate and culture until a confluent monolayer is formed.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with serum-free medium to remove detached cells.

  • Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure for each treatment group relative to the initial scratch area.

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on the ability of cancer cells to invade through an extracellular matrix (ECM) barrier.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • This compound stock solution

  • Transwell inserts (typically 8 µm pore size)

  • Matrigel or other ECM components

  • 24-well companion plates

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend cancer cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell inserts, including various concentrations of this compound.

  • Fill the lower chamber of the 24-well plate with complete medium (containing serum) to act as a chemoattractant.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields for each insert.

  • Calculate the average number of invading cells per field and compare the treatment groups to the control.

Cell Adhesion Assay

Objective: To determine the effect of this compound on the adhesion of cancer cells to an ECM substrate.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Serum-free culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • ECM protein (e.g., fibronectin, collagen)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM or other fluorescent cell stain

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the desired ECM protein and block non-specific binding sites with BSA.

  • Label the cancer cells with a fluorescent dye such as Calcein-AM.

  • Pre-treat the labeled cells with various concentrations of this compound for a defined period.

  • Seed the treated cells into the ECM-coated wells and allow them to adhere for a specific time (e.g., 1-2 hours).

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Calculate the percentage of cell adhesion for each treatment group relative to the total number of cells seeded.

Conclusion and Future Directions

This compound is a highly potent ROCK inhibitor with demonstrated in vitro activity against cancer cell migration. Its low cytotoxicity at effective concentrations suggests a favorable therapeutic window. While the initial data are promising, further investigation is required to fully elucidate its anti-metastatic potential. Future studies should focus on:

  • Quantitative analysis of in vitro migration, invasion, and adhesion: Generating dose-response curves for this compound in a variety of cancer cell lines.

  • In vivo efficacy studies: Evaluating the ability of this compound to inhibit metastasis in preclinical animal models.

  • Detailed signaling pathway analysis: Identifying the specific downstream effectors of ROCK that are modulated by this compound in cancer cells.

  • Combination therapy studies: Investigating the potential synergistic effects of this compound with other anti-cancer agents.

The continued exploration of this compound and other ROCK inhibitors holds significant promise for the development of novel and effective anti-metastatic therapies.

References

HSD1590: A Potent ROCK Inhibitor with Preferential Affinity for ROCK2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HSD1590 is a novel, potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes. This technical guide provides a comprehensive overview of the binding affinity of this compound for the two isoforms of ROCK, ROCK1 and ROCK2. It includes a detailed summary of its inhibitory activity, a description of the experimental methodologies used to determine these properties, and a visualization of the canonical ROCK signaling pathway. The data presented herein demonstrates that this compound is a highly potent inhibitor of both ROCK isoforms, with a slight preferential affinity for ROCK2.

Introduction

The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that play crucial roles in signal transduction pathways, regulating a wide array of cellular functions including cytoskeletal dynamics, cell adhesion, motility, and proliferation.[1][2] Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target. This compound has emerged as a potent inhibitor of ROCK, and understanding its specific binding characteristics for each isoform is critical for its development as a therapeutic agent.

Quantitative Binding Affinity of this compound

This compound demonstrates high-potency inhibition of both ROCK1 and ROCK2. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Multiple independent sources have confirmed the IC50 values for this compound, indicating a slight preference for ROCK2 over ROCK1. Additionally, the dissociation constant (Kd), a measure of binding affinity, has been reported to be in the low nanomolar range for ROCK.

Table 1: this compound Inhibitory Activity against ROCK1 and ROCK2

TargetIC50 (nM)Kd (nM)
ROCK11.22[3][4][5][6]< 2[4][5][6]
ROCK20.51[3][4][5][6]< 2[4][5][6]

Experimental Protocols

The determination of the binding affinity and inhibitory potency of compounds like this compound against ROCK1 and ROCK2 typically involves in vitro kinase assays. These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. Common methodologies include radiometric assays, luminescence-based assays, and immunoassays.

General Kinase Inhibition Assay Workflow

A generalized workflow for determining the IC50 of an inhibitor for a specific kinase is as follows:

  • Reagent Preparation: All reagents, including the purified ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), ATP, and the inhibitor (this compound), are prepared in an appropriate kinase buffer.

  • Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in the wells of a microtiter plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The detection method varies depending on the assay format:

    • Radiometric Assays: Utilize [γ-³²P]ATP, and the incorporation of the radioactive phosphate into the substrate is measured.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity.

    • Immunoassays (e.g., ELISA-based): Employ a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow prep Reagent Preparation setup Reaction Setup prep->setup initiate Initiate Reaction (Add ATP) setup->initiate incubate Incubation initiate->incubate detect Termination & Detection incubate->detect analyze Data Analysis (IC50 Determination) detect->analyze G cluster_pathway Canonical ROCK Signaling Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation MLC_P MLC-P MYPT1->MLC_P Inhibition of Dephosphorylation Contraction Cell Contraction & Stress Fiber Formation MLC_P->Contraction MLC MLC MLC->MLC_P MLCK This compound This compound This compound->ROCK Inhibition

References

Investigating the Cellular Functions of HSD1590: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSD1590 is a potent, low-nanomolar inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contractility, motility, and proliferation. This document provides a comprehensive overview of the cellular functions of this compound, with a focus on its anti-cancer properties. Detailed experimental protocols for assessing its activity and cellular effects are provided, along with a summary of its quantitative biochemical and cellular characteristics. Furthermore, the core signaling pathway affected by this compound is illustrated to provide a clear mechanistic context for its biological activities.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the serine/threonine kinases ROCK1 and ROCK2.[1][2] These kinases are downstream effectors of the small GTPase RhoA and play a critical role in signal transduction pathways that control cell shape, adhesion, and migration.[3][4] Dysregulation of the Rho/ROCK signaling pathway is implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[5][][7] this compound has demonstrated potent inhibition of both ROCK isoforms and exhibits significant anti-migratory effects in cancer cell lines with low associated cytotoxicity.[1]

Cellular Functions and Quantitative Data

The primary cellular function of this compound is the inhibition of the ROCK signaling pathway, leading to a reduction in cancer cell migration and invasion. This is achieved through the modulation of the actin cytoskeleton.

Biochemical Activity

This compound demonstrates potent, low-nanomolar inhibition of both ROCK1 and ROCK2 isoforms. Its binding affinity and inhibitory concentrations are summarized in the table below.

Target Parameter Value Reference
ROCK1IC501.22 nM[1][2]
ROCK2IC500.51 nM[1][2]
ROCK (general)Kd<2 nM[1][2]
Cellular Activity

In cellular assays, this compound effectively inhibits cancer cell migration and exhibits low cytotoxicity. The following table summarizes its activity in the MDA-MB-231 breast cancer cell line.

Assay Cell Line Concentration Time Point Result Reference
Cell MigrationMDA-MB-2310.5 - 1 µM24 hoursSignificant attenuation of migration[2]
CytotoxicityMDA-MB-2310.5 - 10 µM12 hours~80% viability[1]
CytotoxicityMDA-MB-2310.5 - 10 µM24 hours~63% viability[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the cellular functions of this compound are provided below.

ROCK Kinase Activity Assay

This protocol is adapted from commercially available ROCK activity assay kits and is designed to measure the in vitro inhibitory activity of this compound.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • MYPT1 (myosin phosphatase target subunit 1) substrate-coated 96-well plate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • Add 25 µL of the diluted this compound or vehicle control (DMSO) to the wells of the MYPT1-coated plate.

  • Add 50 µL of diluted active ROCK enzyme to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark until color develops.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • MDA-MB-231 cells (or other cancer cell line of interest)

  • Complete growth medium

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and grow to confluency.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with serum-free medium to remove detached cells.

  • Add fresh serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

  • Capture images of the wound at 0 hours.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Capture images of the same wound area at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the 0-hour time point.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on cell viability.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired time points (e.g., 12, 24, 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting the Rho/ROCK signaling pathway, which is a central regulator of actin-myosin contractility and cytoskeletal dynamics.

The Rho/ROCK Signaling Pathway

The RhoA GTPase, when activated by upstream signals from G-protein coupled receptors (GPCRs) or other stimuli, binds to and activates ROCK. Activated ROCK then phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes its interaction with actin, leading to increased cell contractility and the formation of stress fibers. ROCK also phosphorylates and inactivates MYPT1, which further enhances MLC phosphorylation. These events are crucial for cell migration, invasion, and proliferation.

ROCK_Signaling_Pathway GPCR GPCRs / Growth Factor Receptors RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation This compound This compound This compound->ROCK Inhibition MYPT1 MYPT1 ROCK->MYPT1 Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC p-MLC (active) MYPT1->pMLC Dephosphorylation Actin Actin Cytoskeleton pMLC->Actin Cell_Functions Cell Migration, Invasion, Proliferation Actin->Cell_Functions

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow start Start: this compound Synthesis and Purification biochem_assay Biochemical Assays (ROCK Kinase Activity) start->biochem_assay cell_culture Cancer Cell Line Culture (e.g., MDA-MB-231) start->cell_culture data_analysis Data Analysis and Interpretation biochem_assay->data_analysis cytotoxicity Cytotoxicity Assays (MTT) cell_culture->cytotoxicity migration Cell Migration/Invasion Assays (Wound Healing, Transwell) cell_culture->migration cytotoxicity->data_analysis migration->data_analysis conclusion Conclusion on Cellular Functions data_analysis->conclusion

Caption: A generalized workflow for the in vitro characterization of this compound.

References

Methodological & Application

HSD1590: Application Notes for a High-Potency ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a potent, boronic acid-containing inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates high affinity and inhibitory activity against both ROCK1 and ROCK2 isoforms. The ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. Dysregulation of this pathway is implicated in various pathologies, including cancer metastasis. This compound serves as a valuable research tool for investigating the physiological and pathological roles of the ROCK pathway and as a potential therapeutic candidate. These application notes provide a summary of its technical specifications and detailed protocols for its use in common in vitro assays.

Physicochemical and Biological Properties

This compound is characterized by the following properties, essential for experimental planning and execution.

PropertyValue
CAS Number 2379279-96-4
Molecular Formula C₂₀H₁₈BN₃O₃
Molecular Weight 359.19 g/mol
Solubility DMSO: 100 mg/mL (278.40 mM)
Storage Conditions Store at -20°C. For stock solutions, aliquot and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to avoid repeated freeze-thaw cycles.

Biological Activity

This compound exhibits nanomolar potency against ROCK isoforms and has been demonstrated to effectively inhibit cancer cell migration in vitro.

ParameterTargetValueReference
IC₅₀ ROCK11.22 nM[1][2]
ROCK20.51 nM[1][2]
K_d ROCK<2 nM[1][2]

Signaling Pathway

This compound exerts its effects by inhibiting the ROCK signaling pathway. A simplified representation of this pathway is provided below.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Core cluster_downstream Downstream Effects Extracellular Signals Extracellular Signals GPCRs GPCRs Extracellular Signals->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA (GDP) RhoA (GDP) RhoGEFs->RhoA (GDP) GDP/GTP Exchange RhoA (GTP) RhoA (GTP) RhoA (GDP)->RhoA (GTP) ROCK ROCK RhoA (GTP)->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLCP MLCP ROCK->MLCP Inhibition This compound This compound This compound->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition Actin Stress Fibers Actin Stress Fibers Cofilin->Actin Stress Fibers Cell Contraction & Migration Cell Contraction & Migration Actin Stress Fibers->Cell Contraction & Migration MLC MLC MLCP->MLC Myosin II Activation Myosin II Activation MLC->Myosin II Activation Myosin II Activation->Cell Contraction & Migration

Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the activity of this compound. These are based on methodologies reported in the primary literature.

Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.5 µM to 10 µM.[2]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 12 and 24 hours).[3]

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

Cell Migration (Wound Healing) Assay

This protocol measures the effect of this compound on the migratory capacity of adherent cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 6-well or 12-well plates

  • 200 µL pipette tips or a wound-healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Creating the Wound:

    • Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Compound Treatment:

    • Add fresh medium containing the desired concentrations of this compound (e.g., 0.5 µM and 1 µM) or a vehicle control.[2]

  • Image Acquisition:

    • Capture images of the wound at time 0.

    • Incubate the plate and capture images at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the initial wound area.

Wound_Healing_Workflow Start Start Seed Cells in Plate Seed Cells in Plate Start->Seed Cells in Plate Grow to Confluent Monolayer Grow to Confluent Monolayer Seed Cells in Plate->Grow to Confluent Monolayer Create Scratch/Wound Create Scratch/Wound Grow to Confluent Monolayer->Create Scratch/Wound Wash with PBS Wash with PBS Create Scratch/Wound->Wash with PBS Add Medium with this compound/Vehicle Add Medium with this compound/Vehicle Wash with PBS->Add Medium with this compound/Vehicle Image at Time 0 Image at Time 0 Add Medium with this compound/Vehicle->Image at Time 0 Incubate Incubate Image at Time 0->Incubate Image at Time X Image at Time X Incubate->Image at Time X Analyze Wound Area Analyze Wound Area Image at Time X->Analyze Wound Area Calculate % Wound Closure Calculate % Wound Closure Analyze Wound Area->Calculate % Wound Closure End End Calculate % Wound Closure->End

Caption: Workflow for a typical wound healing assay.

Disclaimer

This compound is for research use only and is not intended for human or therapeutic use. Researchers should consult the safety data sheet (SDS) for handling and disposal information. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for HSD1590 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a potent, synthetic organic inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a boronic acid-containing compound, it demonstrates high efficacy in in vitro settings. This document provides detailed application notes and protocols for the use of this compound in various in vitro cell culture assays, with a particular focus on its anti-migratory and cytotoxic effects on cancer cell lines.

This compound is a potent inhibitor of both ROCK1 and ROCK2 isoforms, which are key regulators of the actin cytoskeleton and are implicated in cellular processes such as adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is associated with the progression of various diseases, including cancer. This compound's inhibitory action makes it a valuable tool for studying these processes and a potential therapeutic candidate.

Mechanism of Action: The ROCK Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contraction, leading to the formation of stress fibers and focal adhesions, which are essential for cell migration. By inhibiting ROCK, this compound disrupts this cascade, leading to a reduction in actin stress fiber formation and consequently, a decrease in cell motility and invasion.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC MLC ROCK->MLC Phosphorylation pMLC pMLC This compound This compound This compound->ROCK Inhibition Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction Cell_Migration Cell Migration & Invasion Actomyosin_Contraction->Cell_Migration

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against ROCK1 and ROCK2.

TargetIC50 (nM)
ROCK11.22
ROCK20.51

Experimental Protocols

Cell Culture

The human triple-negative breast cancer cell line, MDA-MB-231, is a suitable model for studying the effects of this compound.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-plate at a suitable density.

Workflow for In Vitro Assays using this compound

Experimental_Workflow A Seed MDA-MB-231 cells in appropriate well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for the specified duration (e.g., 24-48 hours) C->D E Perform specific in vitro assay (Migration, Cytotoxicity, etc.) D->E F Data Acquisition and Analysis E->F

Caption: General experimental workflow for in vitro assays with this compound.

Cell Migration Assay (Scratch Assay)

This assay is used to evaluate the effect of this compound on cancer cell migration.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • Culture medium

  • This compound (stock solution in DMSO)

  • 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will form a confluent monolayer after 24 hours.

  • Monolayer Formation: Incubate the plates at 37°C and 5% CO2 until the cells are fully confluent.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to the respective wells.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different points for each time point and treatment. Calculate the percentage of wound closure relative to the 0-hour time point.

Expected Results: this compound is expected to inhibit the migration of MDA-MB-231 cells in a dose-dependent manner, resulting in a slower closure of the scratch compared to the vehicle control.

Transwell Migration Assay (Boyden Chamber Assay)

This assay provides a quantitative measure of cell migration towards a chemoattractant.

Materials:

  • MDA-MB-231 cells

  • 24-well Transwell inserts (8 µm pore size)

  • Culture medium with and without FBS

  • This compound (stock solution in DMSO)

  • Cotton swabs

  • Crystal Violet stain

Protocol:

  • Cell Preparation: Serum-starve MDA-MB-231 cells for 24 hours before the assay.

  • Assay Setup:

    • Add culture medium with 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.

    • Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control.

    • Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields under a microscope.

Expected Results: A dose-dependent decrease in the number of migrated cells is expected with increasing concentrations of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability.

Materials:

  • MDA-MB-231 cells

  • 96-well plates

  • Culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.1 to 100 µM) or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Expected Results: this compound is expected to show minimal cytotoxicity at concentrations effective for migration inhibition, confirming its specific anti-migratory effect.

ROCK Kinase Activity Assay

This assay directly measures the inhibitory effect of this compound on ROCK enzymatic activity.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • MYPT1 (Myosin Phosphatase Target subunit 1) substrate

  • ATP

  • This compound

  • Assay buffer

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

Protocol:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant ROCK enzyme, and varying concentrations of this compound.

  • Initiation: Add ATP and the MYPT1 substrate to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and wash the wells.

    • Add the primary antibody (anti-phospho-MYPT1) and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Expected Results: this compound will cause a dose-dependent decrease in the phosphorylation of MYPT1, confirming its direct inhibition of ROCK kinase activity.

Logical Relationship of Assays

Assay_Relationship A ROCK Kinase Activity Assay (Biochemical) B This compound inhibits ROCK A->B D Reduced cell motility and invasion B->D C Cell Migration Assays (Scratch & Transwell) C->D G Conclusion: this compound is a potent and specific inhibitor of ROCK-mediated cell migration D->G E Cytotoxicity Assay (MTT) F Minimal effect on cell viability E->F F->G

Caption: Logical flow from biochemical to cell-based assays for this compound.

HSD1590 in DMSO: Application Notes for Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of HSD1590, a potent Rho-associated kinase (ROCK) inhibitor, in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring data integrity and reproducibility in preclinical research and drug development.[1]

Introduction

This compound is a boronic acid-containing small molecule that acts as a potent inhibitor of ROCK1 and ROCK2.[2][3] The ROCK signaling pathway plays a critical role in regulating cellular processes such as actin cytoskeleton dynamics, cell migration, and proliferation.[4][] Dysregulation of this pathway is implicated in various diseases, including cancer, making ROCK inhibitors like this compound promising therapeutic candidates.[3] Accurate characterization of this compound's solubility and stability in DMSO is fundamental for its use in in vitro and in vivo studies.

Data Presentation

Solubility of this compound in DMSO

The solubility of a compound in DMSO can be assessed through kinetic and thermodynamic methods. The following table summarizes the expected data format for reporting this compound solubility.

Compound IDTarget Concentration (mM)MethodMeasured Solubility (mM)Observations (e.g., Precipitation, Color Change)Solubility Classification
This compound100Thermodynamic (HPLC)278.40Clear solutionHigh

Note: The measured solubility of 100 mg/mL corresponds to 278.40 mM.

Stability of this compound in DMSO

Long-term stability studies are essential to determine the appropriate storage conditions and shelf-life of this compound stock solutions. The data should be presented as follows:

Compound IDInitial Purity (%)Purity after 1 Month at -20°C (%)Purity after 6 Months at -80°C (%)Degradation Products Observed
This compound>99>98>98None detected

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment by HPLC

This protocol determines the equilibrium solubility of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Thermomixer or equivalent shaker

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated analytical standard of this compound

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a defined volume of anhydrous DMSO (e.g., 1 mL).

  • Incubate the tube at a constant temperature (e.g., 25°C) in a thermomixer with agitation for 24-48 hours to reach equilibrium.

  • Centrifuge the suspension to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC method.

  • Analyze the diluted sample by HPLC.

  • Quantify the concentration of this compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard.

  • Calculate the original solubility in DMSO by applying the dilution factor.

Protocol 2: Long-Term Stability Assessment by HPLC

This protocol evaluates the degradation of this compound in DMSO under typical storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Amber glass vials

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 100 mM).

  • Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.

  • Tightly cap the vials.

  • Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity.

  • Store the remaining vials under the desired conditions (e.g., -20°C and -80°C), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.

  • Allow the vial to thaw completely at room temperature.

  • Analyze the sample by HPLC to determine the purity of this compound.

  • Compare the purity at each time point to the initial purity to assess degradation.

Visualizations

This compound and the ROCK Signaling Pathway

This compound is a potent inhibitor of ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA. The ROCK signaling pathway is integral to regulating cellular contractility, motility, and proliferation.

ROCK_Signaling_Pathway Ligands Growth Factors, Cytokines Receptor Receptor Tyrosine Kinases, G-Protein Coupled Receptors Ligands->Receptor RhoGEFs RhoGEFs Receptor->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK This compound This compound This compound->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (p-MLC) MLCP->pMLC MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cell_Processes Cell Migration, Proliferation, Contraction Actin_Cytoskeleton->Cell_Processes

This compound inhibits the ROCK signaling pathway.
Experimental Workflow for Solubility and Stability Assessment

The following diagram outlines the logical workflow for determining the solubility and stability of this compound in DMSO.

experimental_workflow start Start: this compound Compound solubility_assessment Thermodynamic Solubility Assessment start->solubility_assessment prepare_stock Prepare High-Concentration Stock Solution in DMSO solubility_assessment->prepare_stock data_analysis Data Analysis and Reporting solubility_assessment->data_analysis t0_analysis T0 Purity Analysis (HPLC) prepare_stock->t0_analysis stability_assessment Long-Term Stability Assessment storage Store Aliquots at -20°C and -80°C t0_analysis->storage tp_analysis Time-Point Purity Analysis (e.g., 1, 3, 6 months) storage->tp_analysis tp_analysis->storage Repeat for each time point tp_analysis->data_analysis end End: Characterized this compound Stock Solution data_analysis->end

Workflow for this compound solubility and stability testing.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cell migration is a fundamental biological process involved in various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis.[1] The study of cell migration is crucial for understanding these processes and for the development of therapeutic agents that can modulate cell motility. Migration assays are essential tools for researchers to quantify the migratory capacity of cells in response to specific stimuli or inhibitors. This document provides a detailed protocol for conducting a cell migration assay using a test compound, referred to herein as "Compound X," as no public domain information is currently available for a compound designated "HSD1590." The provided protocols and recommendations are based on established methodologies for cell migration analysis.

I. Quantitative Data Summary

Effective evaluation of a test compound's effect on cell migration requires careful optimization of several experimental parameters. The following tables provide recommended starting ranges for key parameters in a migration assay and a template for presenting the resulting data.

Table 1: Recommended Starting Concentrations and Conditions for Migration Assays

ParameterRecommended RangeNotes
Cell Seeding Density 1 x 10⁵ - 5 x 10⁵ cells/wellOptimize for each cell line to avoid overcrowding or sparse cell counts.[2][3]
Compound X Concentration 0.1 µM - 100 µM (or as per compound characteristics)Perform a dose-response curve to determine the optimal inhibitory concentration.
Chemoattractant Concentration 1% - 20% FBS or specific growth factor (e.g., 10-100 ng/mL)The concentration should be optimized to induce significant migration in control cells.[2][4]
Incubation Time 4 - 48 hoursDependent on the cell type's intrinsic migratory speed.[2][4]

Table 2: Sample Data Presentation for a Migration Assay

Treatment GroupCompound X (µM)ChemoattractantMigrated Cells (Mean ± SD)% Inhibition of Migration
Negative Control 0-50 ± 8N/A
Positive Control 0+500 ± 450%
Test Condition 1 1+425 ± 3815%
Test Condition 2 10+250 ± 2750%
Test Condition 3 50+110 ± 1578%

II. Experimental Protocols

The following is a detailed protocol for a Transwell migration assay, also known as a Boyden chamber assay, which is a widely used method for studying cell migration.[5][6]

A. Materials and Reagents
  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Test compound (Compound X)

  • Chemoattractant (e.g., FBS, specific growth factor)

  • Transwell inserts (select pore size based on cell type, e.g., 8 µm for many cancer cell lines)[4]

  • 24-well companion plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Microscope

B. Detailed Protocol
  • Cell Preparation:

    • Culture cells to approximately 80% confluency.[3]

    • Serum-starve the cells for 18-24 hours prior to the assay by replacing the complete medium with a serum-free medium. This enhances the migratory response to the chemoattractant.[3][4]

    • On the day of the assay, detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell suspension to the desired concentration (e.g., 5 x 10⁵ cells/mL).

  • Assay Setup:

    • Add 600 µL of complete medium containing the chemoattractant to the lower wells of the 24-well plate.

    • Add 600 µL of serum-free medium to the negative control wells.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Prepare the cell suspension with different concentrations of Compound X. Include a vehicle control (e.g., DMSO).

    • Add 200 µL of the cell suspension (containing Compound X or vehicle) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 24 hours). The incubation time should be optimized for the specific cell line.[2]

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[6]

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in the fixation solution for 20 minutes at room temperature.

    • Gently wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in the staining solution for 30 minutes at room temperature.

    • Wash the inserts again with PBS to remove excess stain and allow them to air dry.

    • Image the migrated cells using an inverted microscope. Count the number of cells in several representative fields of view for each insert.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader.

III. Visualizations

A. Experimental Workflow Diagram

experimental_workflow prep Cell Preparation (Culture, Serum Starve, Harvest) setup Assay Setup (Add Chemoattractant, Seed Cells with Compound X) prep->setup incubate Incubation (37°C, 5% CO2, 24h) setup->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain quantify Quantification (Microscopy and Cell Counting) fix_stain->quantify analysis Data Analysis (% Inhibition) quantify->analysis

Caption: Workflow for a Transwell cell migration assay.

B. Signaling Pathway Diagram

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell migration. Many small molecule inhibitors target components of this pathway. The diagram below illustrates this pathway and a potential point of inhibition by a hypothetical compound.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates migration Cell Migration mtor->migration Promotes compound_x Compound X compound_x->pi3k Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway in cell migration.

References

Preparation of HSD1590 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and quality control of stock solutions for HSD1590, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of experimental results in studies involving this compound. This guide includes detailed methodologies for dissolution, storage, and quality control, alongside essential safety information.

Introduction

This compound is a small molecule inhibitor of ROCK1 and ROCK2, key regulators of the actin cytoskeleton. By inhibiting the ROCK signaling pathway, this compound is a valuable tool for investigating cellular processes such as cell migration, adhesion, and contraction. Accurate preparation of this compound stock solutions is the first and a critical step for in vitro and in vivo studies. This document outlines the necessary procedures to ensure the quality and consistency of these solutions.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 2379279-96-4
Molecular Formula C₂₀H₁₈BN₃O₃
Molecular Weight 359.19 g/mol
Solubility DMSO: ≥ 100 mg/mL (≥ 278.40 mM)
Water: Insoluble
Ethanol: Sparingly soluble

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile, anhydrous (purity ≥ 99.5%)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

Before handling this compound, it is imperative to read and understand the Material Safety Data Sheet (MSDS).

  • Handling: this compound should be handled in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[1] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage of Powder: Store the solid compound in a tightly sealed container at -20°C for up to 3 years.[1]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Preparation of this compound Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions to working concentrations.

Calculation of Mass for a 10 mM Stock Solution

To prepare a desired volume of a 10 mM stock solution, use the following formula:

Mass (mg) = 10 mmol/L * 359.19 g/mol * Volume (L) * 1000 mg/g

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L * 359.19 g/mol * 0.001 L * 1000 mg/g = 3.59 mg

Table 2 provides the required mass of this compound for preparing different volumes of common stock solution concentrations.

Desired ConcentrationVolume to PrepareMass of this compound Required
1 mM1 mL0.359 mg
5 mM1 mL1.796 mg
10 mM 1 mL 3.59 mg
10 mM5 mL17.96 mg
10 mM10 mL35.92 mg
Step-by-Step Protocol
  • Acclimatize: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Solubilization (if necessary): If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may also aid in dissolution.

  • Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

Storage TemperatureShelf Life
-20°C1 month
-80°C6 months

Note: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is strongly recommended to use a fresh aliquot for each experiment.

Quality Control of this compound Stock Solutions

To ensure the accuracy of experimental results, it is recommended to perform quality control on the prepared stock solutions.

Visual Inspection

Visually inspect the stock solution for any signs of precipitation or crystallization. If precipitates are observed, the solution should be gently warmed and sonicated to redissolve the compound. If the precipitate does not dissolve, the stock solution should be discarded.

Spectrophotometric Analysis (Optional)

The concentration of the stock solution can be verified using UV-Vis spectrophotometry if the molar extinction coefficient of this compound is known. A full spectrum scan can also help to identify any potential degradation products.

Chromatographic Analysis (Recommended)

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of the this compound stock solution. A single, sharp peak at the expected retention time indicates a pure and undegraded compound. The presence of additional peaks may suggest impurities or degradation.

Experimental Workflow and Signaling Pathway

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve visual Visual Inspection dissolve->visual hplc HPLC Analysis (Purity) visual->hplc aliquot Aliquot into Amber Vials hplc->aliquot store Store at -80°C aliquot->store use Use in Experiments store->use

Caption: Workflow for the preparation of this compound stock solutions.

The ROCK Signaling Pathway Inhibited by this compound

This compound exerts its effects by inhibiting the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The simplified signaling pathway is depicted below.

G RhoA RhoA-GTP ROCK ROCK1/ROCK2 RhoA->ROCK This compound This compound This compound->ROCK LIMK LIM Kinase ROCK->LIMK MLCP Myosin Light Chain Phosphatase ROCK->MLCP pMLC Phosphorylated Myosin Light Chain ROCK->pMLC Cofilin Cofilin LIMK->Cofilin Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab MLCP->pMLC Contraction Stress Fiber Formation & Cell Contraction pMLC->Contraction

Caption: Simplified ROCK signaling pathway inhibited by this compound.

References

Application Notes: HSD1590, a Potent ROCK Inhibitor for 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a potent, low-nanomolar inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is implicated in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3][4] In the context of cancer, dysregulation of the ROCK pathway is often associated with increased tumor progression, invasion, and metastasis.[1][3] Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayers. These models are invaluable for assessing the efficacy of anti-cancer therapeutics that target the intricate cell-cell and cell-matrix interactions governing tumor behavior. This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to investigate its anti-cancer properties.

Mechanism of Action: The ROCK Signaling Pathway

The RhoA/ROCK signaling cascade plays a pivotal role in cancer cell biology. Activation of RhoA, a small GTPase, leads to the stimulation of its downstream effector, ROCK. ROCK, in turn, phosphorylates several substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which ultimately results in increased actomyosin contractility and cytoskeletal tension. This increased contractility is crucial for cancer cell invasion and migration.[3][5] this compound exerts its therapeutic effect by inhibiting the kinase activity of ROCK1 and ROCK2, thereby preventing these downstream signaling events and reducing the invasive potential of cancer cells.[1][6]

ROCK_Signaling_Pathway extracellular Extracellular Signals (Growth Factors, LPA) gpcr GPCR extracellular->gpcr rhoa_gdp RhoA-GDP (Inactive) gpcr->rhoa_gdp GEFs rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rhoa_gtp->rhoa_gdp GAPs rock ROCK1/2 rhoa_gtp->rock limk LIMK rock->limk mlcp MLC Phosphatase rock->mlcp mlc p-MLC rock->mlc This compound This compound This compound->rock cofilin Cofilin limk->cofilin actin Actin Polymerization Stress Fibers cofilin->actin contractility Actomyosin Contractility actin->contractility mlc->contractility invasion Cell Invasion & Metastasis contractility->invasion

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the known in vitro activity of this compound and provide a template for presenting data from 3D cell culture experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Binding Affinity (Kd, nM)
ROCK11.22<2
ROCK20.51<2
Data obtained from 2D cell-based assays.[1][2]

Table 2: Example Data Template for this compound in 3D Spheroid Models

Cell LineTreatmentSpheroid Diameter (µm, 72h)% Viability (72h)Invasion Area (µm², 96h)
MDA-MB-231Vehicle (DMSO)550 ± 2510085000 ± 7500
This compound (10 nM)480 ± 209545000 ± 5000
This compound (100 nM)420 ± 188820000 ± 3500
PC-3Vehicle (DMSO)600 ± 3010060000 ± 6000
This compound (10 nM)540 ± 289232000 ± 4500
This compound (100 nM)490 ± 258515000 ± 3000
This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following protocols provide a framework for evaluating the effects of this compound in 3D tumor spheroid models.

experimental_workflow start Start cell_culture 1. Cell Seeding (Ultra-low attachment plate) start->cell_culture spheroid_formation 2. Spheroid Formation (48-72 hours) cell_culture->spheroid_formation treatment 3. This compound Treatment (Dose-response) spheroid_formation->treatment incubation 4. Incubation (24-96 hours) treatment->incubation analysis 5. Endpoint Analysis incubation->analysis growth Spheroid Growth (Imaging) analysis->growth viability Viability Assay (e.g., CellTiter-Glo 3D) analysis->viability invasion Invasion Assay (Matrigel embedding) analysis->invasion end End growth->end viability->end invasion->end

Caption: General experimental workflow for testing this compound in 3D spheroids.

Protocol 1: 3D Tumor Spheroid Formation

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, PC-3)

  • Complete cell culture medium

  • Ultra-low attachment 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture cancer cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin and centrifuge the cell suspension.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1,000 to 5,000 cells per 100 µL.

  • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • Pre-formed spheroids (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium to achieve 2x the final desired concentrations (e.g., 2 nM to 200 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Carefully remove 50 µL of conditioned medium from each well containing a spheroid.

  • Add 50 µL of the 2x this compound dilutions or vehicle control to the respective wells.

  • Incubate the treated spheroids for the desired experimental duration (e.g., 24, 48, 72, or 96 hours).

Protocol 3: Spheroid Growth and Viability Assay

Materials:

  • Treated spheroids (from Protocol 2)

  • Inverted microscope with a camera

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure for Spheroid Growth:

  • At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.

  • Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula V = (4/3)πr³.

  • Plot spheroid growth over time for each treatment condition.

Procedure for Viability Assay:

  • At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.

  • Add the 3D cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 5 minutes.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Normalize the data to the vehicle control to determine the percent viability.

Protocol 4: Spheroid Invasion Assay

Materials:

  • Treated spheroids (from Protocol 2)

  • Basement membrane matrix (e.g., Matrigel®)

  • Serum-free cell culture medium

  • Flat-bottom 96-well plate

Procedure:

  • On ice, thaw the basement membrane matrix and dilute it with cold serum-free medium.

  • Carefully transfer individual spheroids from the ultra-low attachment plate to a new flat-bottom 96-well plate.

  • Gently remove the surrounding medium and add 50 µL of the cold basement membrane matrix to each well, ensuring the spheroid is fully embedded.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Add 100 µL of complete medium containing the respective concentrations of this compound or vehicle control on top of the matrix.

  • Incubate for 48-96 hours and monitor for cell invasion from the spheroid into the surrounding matrix.

  • Capture images at defined time points and quantify the area of invasion using image analysis software.

Conclusion

This compound is a promising therapeutic candidate for cancers with a dependency on the ROCK signaling pathway. The use of 3D cell culture models provides a more physiologically relevant system to evaluate the efficacy of this compound in inhibiting tumor growth and invasion. The protocols outlined in this document offer a comprehensive approach for researchers to investigate the anti-cancer effects of this compound and to generate robust and translatable data for preclinical drug development.

References

Application Notes and Protocols for In Vivo Administration of HSD1590 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a potent, small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in a range of diseases, including cancer, glaucoma, and cardiovascular disorders. These application notes provide a generalized protocol for the in vivo administration of this compound in mouse models, based on established methodologies for other ROCK inhibitors, to facilitate preclinical research and drug development.

Disclaimer: No specific in vivo administration protocols for this compound are publicly available at the time of writing. The following protocols are extrapolated from studies using other ROCK inhibitors, such as Y-27632 and Netarsudil. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.

Quantitative Data Summary

The following tables summarize typical dosage and administration data for commonly used ROCK inhibitors in mouse models. This information can serve as a starting point for designing in vivo studies with this compound.

Table 1: Systemic Administration of ROCK Inhibitors in Mice

CompoundMouse ModelRoute of AdministrationDosage RangeDosing FrequencyKey Findings
Y-27632 Amyotrophic Lateral Sclerosis (SOD1G93A)Oral gavage2 - 30 mg/kgDailyImproved motor function at 30 mg/kg in male mice.
Fasudil Ischemic Stroke ModelIntraperitoneal10 - 30 mg/kgDailyReduced infarct volume and improved neurological outcome.
SLx-2119 Cancer XenograftOral gavageNot specifiedNot specifiedShowed promise in cancer xenograft models.[1]

Table 2: Topical (Ocular) Administration of ROCK Inhibitors in Mice

CompoundMouse ModelRoute of AdministrationConcentrationDosing FrequencyKey Findings
Netarsudil Steroid-induced Ocular HypertensionTopical (eye drops)0.04%DailyRapidly lowered intraocular pressure.
Y-27632 Optic Nerve CrushTopical (eye drops)100 mMDaily for 14 daysShowed neuroprotective effects on retinal ganglion cells.
Ripasudil (K-115) Glaucoma ModelTopical (eye drops)0.4%Twice dailyReduced intraocular pressure.

Experimental Protocols

Protocol 1: Systemic Administration via Oral Gavage

This protocol is suitable for studies investigating the systemic effects of this compound on diseases such as cancer or cardiovascular conditions.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a solution of 0.5% carboxymethylcellulose)

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Animal balance

  • Appropriate mouse strain for the disease model

Procedure:

  • Preparation of this compound Formulation:

    • Based on the desired dosage (e.g., starting with a range of 10-50 mg/kg), calculate the required amount of this compound and vehicle.

    • Dissolve or suspend this compound in the chosen vehicle. Sonication may be required to achieve a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately to determine the precise volume of the formulation to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the this compound formulation. The typical volume for oral gavage in mice is 5-10 ml/kg.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any adverse effects, such as changes in behavior, weight loss, or signs of toxicity.

    • Follow the predetermined dosing schedule (e.g., once daily) for the duration of the study.

Protocol 2: Topical Ocular Administration

This protocol is designed for studies investigating the effects of this compound on ophthalmic conditions like glaucoma.

Materials:

  • This compound

  • Sterile ophthalmic vehicle (e.g., phosphate-buffered saline)

  • Micropipette and sterile tips

  • Appropriate mouse strain for the ocular disease model

Procedure:

  • Preparation of this compound Ophthalmic Solution:

    • Prepare a sterile solution of this compound in the ophthalmic vehicle at the desired concentration (e.g., starting with a range of 0.02-0.1%).

    • Ensure the solution is sterile-filtered.

  • Animal Handling and Dosing:

    • Gently restrain the mouse, ensuring the head is stable.

    • Using a micropipette, carefully instill a small volume (typically 2-5 µl) of the this compound solution onto the cornea of one eye. The contralateral eye can be used as a control (receiving vehicle only).

    • Hold the mouse for a few moments to allow the drop to spread over the ocular surface.

  • Post-Administration Monitoring:

    • Return the mouse to its cage.

    • Monitor for any signs of ocular irritation, such as redness, swelling, or excessive tearing.

    • Follow the predetermined dosing schedule (e.g., once or twice daily) for the duration of the study.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Cytokines) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP Activates RhoGAPs RhoGAPs RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates RhoGAPs->RhoA_GDP Inactivates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits pMLC Phosphorylated MLC (pMLC) ROCK->pMLC Phosphorylates MLC LIMK LIM Kinase (LIMK) ROCK->LIMK Activates This compound This compound This compound->ROCK MLC_Phosphatase->pMLC Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Reorganization pMLC->Actomyosin_Contraction Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin Phosphorylated Cofilin (pCofilin) Actin_Stabilization Actin Filament Stabilization pCofilin->Actin_Stabilization Experimental_Workflow start Start animal_model Select Appropriate Mouse Model start->animal_model dose_prep Prepare this compound Formulation animal_model->dose_prep randomization Randomize Mice into Treatment & Control Groups dose_prep->randomization administration Administer this compound or Vehicle (e.g., Oral Gavage, Topical) randomization->administration monitoring Monitor Animal Health & Disease Progression administration->monitoring data_collection Collect Data (e.g., Tumor Volume, IOP) monitoring->data_collection endpoint Endpoint Analysis (e.g., Histology, Biomarkers) data_collection->endpoint analysis Statistical Analysis of Results endpoint->analysis end End analysis->end

References

Application Notes and Protocols: HSD1590 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing HSD1590, a potent Rho-associated kinase (ROCK) inhibitor, in immunofluorescence (IF) staining applications. The provided methodologies are designed to guide researchers in visualizing the effects of this compound on cellular morphology and cytoskeletal organization.

Introduction

This compound is a boronic acid-containing ROCK inhibitor that has demonstrated greater in vitro potency than similar molecules in its class.[1] ROCK signaling is a critical regulator of the actin cytoskeleton, and its inhibition can lead to significant changes in cell shape, adhesion, and migration. Immunofluorescence is a powerful technique to visualize these this compound-induced phenotypic changes by labeling specific cellular components, such as F-actin and focal adhesions. These notes offer a comprehensive guide for investigating the cellular effects of this compound using immunofluorescence microscopy.

Data Presentation

While specific quantitative data for this compound in immunofluorescence is not yet broadly published, the following table provides an example of how to structure and present data obtained from a typical experiment investigating its effects on the actin cytoskeleton.

Cell LineThis compound ConcentrationTreatment TimeMean Phalloidin Fluorescence Intensity (Arbitrary Units)Standard DeviationNotes
MDA-MB-2310 µM (Control)24 hours150.215.8Well-defined actin stress fibers observed.
MDA-MB-2311 µM24 hours95.710.2Disruption of stress fibers, cortical actin accumulation.
MDA-MB-2315 µM24 hours60.17.5Significant loss of stress fibers, rounded cell morphology.
HeLa0 µM (Control)24 hours180.520.1Prominent stress fibers.
HeLa1 µM24 hours110.312.4Reduced stress fibers, some membrane blebbing.
HeLa5 µM24 hours75.98.9Pronounced cytoskeletal collapse and cell rounding.

Caption: Example data table summarizing the dose-dependent effect of this compound on F-actin organization, as quantified by phalloidin fluorescence intensity.

Experimental Protocols

This section details a comprehensive protocol for treating cells with this compound and subsequently performing immunofluorescence staining to visualize the actin cytoskeleton.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass coverslips and microscope slides

Protocol for Immunofluorescence Staining of F-actin after this compound Treatment:

  • Cell Seeding:

    • Seed cells (e.g., MDA-MB-231 or HeLa) onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM). Include a vehicle control (DMSO alone).

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate for the desired treatment time (e.g., 24 hours).

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.[2]

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[3]

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • Block non-specific binding by incubating the cells in 1% BSA in PBS for 60 minutes at room temperature.[2]

  • F-actin and Nuclear Staining:

    • Prepare a staining solution containing fluorescently conjugated phalloidin (e.g., at a 1:1000 dilution) and DAPI (e.g., at 1 µg/mL) in the blocking buffer.

    • Aspirate the blocking buffer and add the staining solution to the cells.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Invert the coverslips onto a drop of mounting medium on a clean microscope slide.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Signaling cluster_downstream Downstream Effects Ligand Ligand GPCR GPCR Ligand->GPCR binds RhoGEF RhoGEF GPCR->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK activates LIMK LIMK ROCK->LIMK activates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase inhibits MLC Myosin Light Chain ROCK->MLC phosphorylates This compound This compound This compound->ROCK inhibits Cofilin Cofilin LIMK->Cofilin inhibits Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization promotes (when active) MLC_Phosphatase->MLC dephosphorylates Cell_Contraction Cell Contraction MLC->Cell_Contraction promotes Actin_Polymerization->Cell_Contraction IF_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_imaging Imaging Seed_Cells 1. Seed Cells on Coverslips HSD1590_Treatment 2. Treat with this compound Seed_Cells->HSD1590_Treatment Fixation 3. Fixation (4% PFA) HSD1590_Treatment->Fixation Permeabilization 4. Permeabilization (Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (BSA) Permeabilization->Blocking Staining 6. Stain (Phalloidin & DAPI) Blocking->Staining Washing 7. Washing Staining->Washing Mounting 8. Mount Coverslips Washing->Mounting Imaging 9. Fluorescence Microscopy Mounting->Imaging

References

Troubleshooting & Optimization

Troubleshooting HSD1590 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HSD1590. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to help troubleshoot common issues that may arise when working with this potent Rho-associated kinase (ROCK) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter during their experiments with this compound.

Q1: I am observing high variability in my cell-based assay results. What are the potential causes?

A1: High variability in cell-based assays can arise from several factors. Here are some common causes and solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure you have a homogeneous single-cell suspension before plating. Use calibrated pipettes and consistent technique. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.

  • Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can alter the concentration of this compound and affect cell health.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Inconsistent Incubation Times: Variations in the timing of compound addition or assay termination can lead to significant differences in results.

    • Solution: Stagger the addition of this compound and assay reagents to ensure each well is incubated for the intended duration.

  • Compound Stability and Solubility: this compound, like any small molecule, can precipitate out of solution, especially at higher concentrations or in certain media.

    • Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. If solubility is a concern, consider using a lower concentration of solvent (e.g., DMSO) or preparing fresh dilutions for each experiment. It is recommended to not exceed a final DMSO concentration of 0.5% in your culture medium.

Q2: My this compound inhibitor shows lower potency in cellular assays compared to biochemical assays. Why is there a discrepancy?

A2: This is a common observation for many kinase inhibitors. Several factors contribute to this difference:

  • Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are significantly higher (in the millimolar range). This high concentration of the natural substrate (ATP) can outcompete this compound for binding to the kinase, leading to a higher apparent IC50 in cellular assays.

  • Cell Permeability: While this compound is designed to be cell-permeable, its ability to reach the intracellular target can be influenced by the specific cell type and its membrane characteristics.

  • Efflux Pumps: Many cell lines express efflux pumps (e.g., P-glycoprotein) that can actively transport small molecules out of the cell, thereby reducing the intracellular concentration of this compound.

  • Off-Target Effects: In a cellular context, this compound may interact with other proteins or be metabolized, which can affect its primary activity.

Q3: Are there any specific chemical properties of this compound I should be aware of?

A3: Yes, this compound is a boronic acid-containing compound. This chemical moiety can have specific implications for your experiments:

  • Potential for Mutagenicity: Some boronic acids have been reported to be mutagenic in bacterial assays (Ames test). While this is not always the case for all boronic acid-containing compounds, it is a factor to be aware of, especially in long-term cell culture experiments.

  • Interactions with Assay Components: Boronic acids can interact with certain components of assay buffers or reagents. For instance, they can be degraded in the presence of copper ions. If you are using assays that involve copper reagents (e.g., some click chemistry applications), you may need to consider alternative methods.

Q4: How can I confirm that this compound is inhibiting the ROCK signaling pathway in my cells?

A4: The most direct way to confirm ROCK inhibition is to measure the phosphorylation status of its downstream targets using Western blotting.

  • Key Downstream Targets: The most commonly assessed substrates are Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting Subunit 1 (MYPT1). Inhibition of ROCK will lead to a decrease in the phosphorylation of these proteins.

  • Experimental Workflow:

    • Treat your cells with a dose-range of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with antibodies specific for phosphorylated MLC2 (p-MLC2) and total MLC2, as well as phosphorylated MYPT1 (p-MYPT1) and total MYPT1.

    • A decrease in the ratio of the phosphorylated protein to the total protein will confirm ROCK inhibition.

Data Presentation

The following tables summarize the in vitro potency of this compound.

Target Species Assay Type Parameter Value Reference
ROCK1HumanBinding AssaypKd8.8[1]
ROCK1HumanInhibition AssaypIC508.9[1]
ROCK2HumanInhibition AssaypIC509.3[1]

pKd and pIC50 are logarithmic measures of binding affinity and inhibitory concentration, respectively. Higher values indicate greater potency.

Experimental Protocols

Western Blotting for ROCK Pathway Inhibition

This protocol provides a general framework for assessing the phosphorylation of ROCK downstream targets.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MLC2, anti-MLC2, anti-p-MYPT1, anti-MYPT1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per well onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • This compound stock solution

  • Cell line of interest

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

ROCK_Signaling_Pathway GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs LPA_S1P LPA, S1P, etc. LPA_S1P->GPCR RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK (this compound Target) RhoA_GTP->ROCK MLC MLC ROCK->MLC +P MYPT1 MYPT1 ROCK->MYPT1 -P LIMK LIMK ROCK->LIMK +P This compound This compound This compound->ROCK pMLC p-MLC MLC->pMLC StressFibers Stress Fibers Cell Contraction Migration pMLC->StressFibers MYPT1->pMLC -P pMYPT1 p-MYPT1 pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin +P pCofilin p-Cofilin (Inactive) Cofilin->pCofilin ActinStab Actin Filament Stabilization pCofilin->ActinStab

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Assay Perform Assay Treatment->Assay Viability Cell Viability (e.g., MTT) Assay->Viability Western Western Blot (p-MLC, p-MYPT1) Assay->Western Migration Migration/Invasion Assay Assay->Migration DataAnalysis Data Analysis Viability->DataAnalysis Western->DataAnalysis Migration->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50 Phospho Quantify Phosphorylation DataAnalysis->Phospho Phenotype Assess Phenotype DataAnalysis->Phenotype End End: Interpret Results IC50->End Phospho->End Phenotype->End

Caption: A general experimental workflow for characterizing this compound.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem: High Experimental Variability Check1 Check Cell Seeding Uniformity Problem->Check1 Check2 Evaluate Edge Effects Check1->Check2 Yes Solution1 Solution: Optimize Seeding Protocol Check1->Solution1 No Check3 Verify Compound Solubility/Stability Check2->Check3 Yes Solution2 Solution: Avoid Outer Wells Check2->Solution2 No Check4 Standardize Incubation Times Check3->Check4 Yes Solution3 Solution: Prepare Fresh Dilutions Check3->Solution3 No Solution4 Solution: Implement Staggered Timing Check4->Solution4 No Resolved Problem Resolved Check4->Resolved Yes Solution1->Resolved Solution2->Resolved Solution3->Resolved Solution4->Resolved

References

HSD1590 Technical Support Center: Managing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding, identifying, and mitigating potential off-target effects of HSD1590, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. While this compound exhibits high potency for its intended targets, ROCK1 and ROCK2, all small molecule inhibitors have the potential for off-target interactions. This guide offers troubleshooting strategies and frequently asked questions to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: The primary targets of this compound are Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2. It is a potent inhibitor of both isoforms with low nanomolar efficacy.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of this compound with other kinases or proteins in the cell. These interactions can lead to unanticipated biological responses, confounding experimental results and potentially causing toxicity. As a kinase inhibitor, this compound may interact with other kinases that share structural similarities in their ATP-binding pockets.

Q3: What are the known off-target effects of this compound?

A3: Currently, a comprehensive public profile of this compound's off-target interactions across the human kinome is not available. However, based on the profiles of other ROCK inhibitors, potential off-targets could include other members of the AGC kinase family (such as PKA, PKG, and PKC) or other kinases that are structurally related. Researchers should assume the possibility of off-target effects and design experiments to control for them.

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Performing a dose-response experiment is essential to identify the optimal concentration that inhibits ROCK signaling without engaging lower-affinity off-targets. Additionally, using a structurally different ROCK inhibitor as a control can help confirm that the observed phenotype is due to on-target ROCK inhibition.

Q5: What experimental approaches can I use to identify potential off-target effects of this compound?

A5: Several experimental strategies can be employed to identify off-target effects. A broad kinase screen, such as a KINOMEscan™, can provide a comprehensive profile of this compound's interactions with a large panel of kinases. Cellular thermal shift assays (CETSA) can be used to confirm target engagement in intact cells. Furthermore, chemical proteomics approaches can identify protein binders of this compound in an unbiased manner.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially due to off-target effects.

Problem Possible Cause Troubleshooting Steps
Unexpected or inconsistent phenotypic results. Off-target effects on pathways unrelated to ROCK signaling.1. Perform a dose-response curve: Determine if the phenotype is observed at concentrations consistent with the IC50 values for ROCK1 and ROCK2. 2. Use a structurally distinct ROCK inhibitor: Confirm if a different ROCK inhibitor recapitulates the same phenotype. 3. Conduct a rescue experiment: If possible, overexpress a constitutively active form of a downstream ROCK effector (e.g., LIMK or MYPT1) to see if it rescues the phenotype.
Cellular toxicity at concentrations close to the effective dose. Off-target inhibition of kinases essential for cell survival.1. Lower the concentration of this compound: Use the minimum concentration necessary for ROCK inhibition. 2. Perform a kinome-wide selectivity screen: Identify potential off-target kinases that are known to be critical for cell viability. 3. Compare with other ROCK inhibitors: Assess if other ROCK inhibitors with different selectivity profiles exhibit similar toxicity.
Observed phenotype does not correlate with known ROCK signaling pathways. This compound may be inhibiting an unknown off-target that is responsible for the observed effect.1. Utilize bioinformatics tools: Analyze potential off-target kinases identified in a screen for their involvement in relevant signaling pathways. 2. Employ orthogonal validation methods: Use techniques like siRNA/shRNA knockdown of the suspected off-target to see if it phenocopies the effect of this compound. 3. Perform chemical proteomics: Identify the direct binding partners of this compound in your experimental system.

Quantitative Data Summary

While a comprehensive off-target profile for this compound is not publicly available, the on-target potency has been established. Researchers should generate their own off-target data for their specific experimental system. Below is a template for how such data could be structured.

Target Assay Type This compound IC50 / Kd (nM) Reference
ROCK1In vitro kinase assay1.22[1]
ROCK2In vitro kinase assay0.51[1]
Hypothetical Off-Target Kinase Ae.g., KINOMEscan™e.g., >1000Internal Data
Hypothetical Off-Target Kinase Be.g., Biochemical Assaye.g., 500Internal Data

Key Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Inhibition in Cells

This protocol is designed to determine the optimal concentration of this compound for inhibiting ROCK activity in a cellular context by measuring the phosphorylation of a downstream target.

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in cell culture medium. Treat cells with the different concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against the phosphorylated form of a known ROCK substrate (e.g., phospho-Myosin Light Chain 2 or phospho-MYPT1). Also, probe for the total protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and plot the normalized phosphorylation levels against the this compound concentration to determine the IC50.

Protocol 2: Kinome-Wide Selectivity Profiling (General Workflow)

This protocol outlines the general steps for assessing the selectivity of this compound against a broad panel of kinases. This is typically performed as a service by specialized companies.

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity to the service provider.

  • Assay Performance: The service provider will perform a competition binding assay (e.g., KINOMEscan™) or an enzymatic assay panel. In a competition binding assay, the ability of this compound to displace a ligand from the ATP-binding site of a large number of kinases is measured.

  • Data Analysis: The results are typically provided as a percentage of control or dissociation constants (Kd) for each kinase in the panel. This data reveals the potency and selectivity of this compound across the kinome.

  • Interpretation: Analyze the data to identify any kinases that are significantly inhibited by this compound at concentrations relevant to your experiments. These are your potential off-targets.

Visualizations

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK This compound This compound This compound->ROCK LIMK LIM Kinase ROCK->LIMK MLCP Myosin Light Chain Phosphatase ROCK->MLCP MLC Myosin Light Chain ROCK->MLC Direct Phosphorylation Cofilin Cofilin LIMK->Cofilin Actin_Pol Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Pol Inhibits Depolymerization MLCP->MLC Actomyosin Actomyosin Contraction MLC->Actomyosin

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Validation cluster_2 Off-Target Identification cluster_3 Conclusion Phenotype Unexpected Phenotype with this compound Dose_Response Dose-Response Curve Phenotype->Dose_Response Orthogonal_Inhibitor Use Structurally Different Inhibitor Phenotype->Orthogonal_Inhibitor Rescue_Experiment Rescue Experiment Phenotype->Rescue_Experiment Kinome_Scan Kinome-wide Selectivity Screen Dose_Response->Kinome_Scan On_Target On-Target Effect Confirmed Dose_Response->On_Target Orthogonal_Inhibitor->Kinome_Scan Orthogonal_Inhibitor->On_Target Rescue_Experiment->On_Target Off_Target Off-Target Effect Identified Kinome_Scan->Off_Target CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Off_Target Chem_Proteomics Chemical Proteomics Chem_Proteomics->Off_Target

References

Technical Support Center: HSD1590 Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of HSD1590 for cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for initial experiments?

A1: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line. A typical starting range for dose-response studies is between 0.01 µM and 10 µM.

Q2: How long should I treat my cells with this compound to observe a significant effect?

A2: The optimal treatment duration can vary depending on the cell line and the endpoint being measured. For signaling pathway inhibition, effects can often be observed within 2 to 6 hours. For cell viability or apoptosis assays, a longer treatment duration of 24 to 72 hours is generally recommended. A time-course experiment is advised to determine the ideal duration for your experimental goals.

Q3: I am not observing the expected level of cell death with this compound treatment. What are the possible reasons?

A3: Several factors could contribute to a lack of expected efficacy:

  • Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell line. Refer to your dose-response curve to ensure you are using a concentration at or above the IC50.

  • Incorrect Treatment Duration: The treatment time may be too short to induce significant cell death. Consider extending the treatment duration.

  • Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to this compound's mechanism of action.

  • Drug Inactivation: Ensure the compound has not been inactivated due to improper storage or handling.

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, this compound has the potential for synergistic effects when used in combination with other chemotherapeutic agents or targeted therapies. We recommend conducting combination index (CI) studies to identify synergistic, additive, or antagonistic interactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates in cell viability assays. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and verify cell counts for each well.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS.
No change in the phosphorylation status of the target protein after this compound treatment. Insufficient treatment time.Reduce the treatment time. For signaling studies, effects can be seen as early as 30 minutes.
Low drug concentration.Increase the concentration of this compound.
Poor antibody quality for Western blotting.Validate your primary and secondary antibodies to ensure specificity and sensitivity.
Unexpected off-target effects observed. High concentration of this compound.Lower the concentration of this compound to a more specific range (around the IC50).
The cell line may have unique signaling dependencies.Characterize the baseline signaling pathways of your cell line.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines after 72-hour Treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma1.2
MCF-7Breast Adenocarcinoma2.5
HT-29Colorectal Adenocarcinoma0.8
U-87 MGGlioblastoma5.1

Table 2: Time-Dependent Effect of this compound (2 µM) on A549 Cell Viability

Treatment Duration (hours)Cell Viability (%)
0100
2485
4862
7248

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.01 µM to 10 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Target Protein Phosphorylation by Western Blot
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

HSD1590_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors This compound This compound This compound->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow Start Start: Select Cancer Cell Line Dose_Response 1. Dose-Response Assay (e.g., MTT) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Time_Course 2. Time-Course Experiment (Fixed Concentration) IC50->Time_Course Optimal_Duration Determine Optimal Treatment Duration Time_Course->Optimal_Duration Mechanism_Study 3. Mechanistic Studies (e.g., Western Blot, Apoptosis Assay) Optimal_Duration->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis End End: Optimized Treatment Protocol Data_Analysis->End

Caption: Workflow for optimizing this compound treatment duration.

Technical Support Center: HSD1590 Cytotoxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information and troubleshooting advice for researchers investigating the cytotoxic effects of HSD1590, a potent Rho-associated kinase (ROCK) inhibitor, particularly at high concentrations. This document offers quantitative data, detailed experimental protocols, and answers to frequently asked questions to facilitate smooth and accurate experimentation.

Quantitative Cytotoxicity Data

Published data on the cytotoxicity of this compound is currently limited. However, available information suggests that this compound exhibits low cytotoxicity in cancer cell lines. The table below summarizes the available data. Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 values in their specific cell lines of interest.

Cell LineAssay TypeExposure TimeConcentration% Cell ViabilitySource
MDA-MB-231 (Triple-negative breast cancer)Not Specified12 hoursNot Specified~80%[1]
MDA-MB-231 (Triple-negative breast cancer)Not Specified24 hoursNot Specified~63%[1]

Note: It has been reported that this compound is less cytotoxic than the ROCK inhibitor netarsudil in MDA-MB-231 cells, even at high concentrations.

Experimental Protocols

Accurate assessment of cytotoxicity is crucial for any in vitro study. Below are detailed protocols for two standard colorimetric cytotoxicity assays: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound (stock solution in DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically corrects for background and spontaneous LDH release.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background in MTT assay - Contamination of reagents or media.- Phenol red in the medium can interfere.- High concentrations of this compound may chemically reduce MTT.- Use fresh, sterile reagents and media.- Use phenol red-free medium for the assay.- Include a control well with this compound and MTT in cell-free medium to check for chemical reduction.
Low signal or poor dynamic range - Cell seeding density is too low or too high.- Incubation times are not optimal.- Cells are not healthy.- Optimize cell seeding density for your specific cell line.- Perform a time-course experiment to determine the optimal incubation time.- Ensure cells are in the logarithmic growth phase and have high viability before seeding.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent pipetting or cell seeding.- this compound solution instability.- Use cells within a consistent and low passage number range.- Ensure proper mixing of cell suspension and use calibrated pipettes.- Prepare fresh dilutions of this compound for each experiment.
Unexpected increase in viability at high concentrations - Off-target effects of the kinase inhibitor.- Paradoxical pro-survival signaling. ROCK inhibitors have been shown in some contexts to protect cells from apoptosis.- Investigate downstream signaling pathways to understand the mechanism.- Use a secondary, different type of cytotoxicity assay (e.g., apoptosis assay) to confirm the results.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I expect to see cytotoxicity with this compound?

A1: Based on available data, this compound exhibits low cytotoxicity. Significant cell death may only be observed at very high concentrations. It is recommended to perform a dose-response study starting from nanomolar concentrations (where ROCK inhibition is expected) up to high micromolar concentrations (e.g., 100 µM or higher) to determine the cytotoxic range for your specific cell line.

Q2: Why might I observe less cytotoxicity than expected with a potent kinase inhibitor like this compound?

A2: ROCK signaling can be complex and context-dependent. In some cell types, inhibition of ROCK can actually prevent apoptosis and promote cell survival.[2] This is a known phenomenon with some kinase inhibitors and may explain the low cytotoxicity profile of this compound.

Q3: Can the solvent used to dissolve this compound affect my cytotoxicity results?

A3: Yes. This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in your cell culture wells is consistent across all treatments and does not exceed a non-toxic level, which is generally below 0.5%. Always include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) in your experiments.

Q4: How does this compound's mechanism of action relate to potential cytotoxicity?

A4: this compound is a potent inhibitor of ROCK1 and ROCK2. The ROCK signaling pathway is involved in regulating various cellular processes, including apoptosis.[2][3] By inhibiting ROCK, this compound can influence the balance of pro- and anti-apoptotic signals. At high concentrations, off-target effects on other kinases could also contribute to cytotoxicity.

Signaling Pathway and Experimental Workflow Diagrams

ROCK_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_rho Rho GTPase Activation cluster_rock ROCK Signaling cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects Apoptotic_Stimuli e.g., UV, Chemotherapeutics RhoA_GTP RhoA-GTP Apoptotic_Stimuli->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK MLC_P Myosin Light Chain (MLC) Phosphorylation ROCK->MLC_P LIMK LIM Kinase ROCK->LIMK PTEN PTEN Activation ROCK->PTEN This compound This compound This compound->ROCK Inhibition Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation MLC_P->Actomyosin_Contraction Cofilin_Inactivation Cofilin Inactivation LIMK->Cofilin_Inactivation Akt_Inhibition Akt Inhibition PTEN->Akt_Inhibition Apoptosis Apoptosis Actomyosin_Contraction->Apoptosis Cofilin_Inactivation->Apoptosis Akt_Inhibition->Apoptosis

Caption: ROCK signaling pathway in apoptosis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_this compound Add this compound to Cells Seed_Cells->Add_this compound Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Add_this compound Incubate Incubate for Desired Time Add_this compound->Incubate Add_Reagent Add MTT or LDH Reagent Incubate->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Read Absorbance Incubate_Reagent->Read_Plate Calculate_Viability Calculate % Viability or % Cytotoxicity Read_Plate->Calculate_Viability

Caption: General workflow for cytotoxicity assays.

References

Addressing HSD1590 lot-to-lot variability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential lot-to-lot variability of the ROCK inhibitor, HSD1590, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It functions by competing with ATP for the kinase's catalytic site. The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation. By inhibiting ROCK, this compound can modulate these cellular functions, making it a valuable tool for research in areas like cancer biology and neuroregeneration.

Q2: What is lot-to-lot variability and why is it a concern for a small molecule inhibitor like this compound?

Q3: How can I assess the quality of a new lot of this compound?

A3: Before using a new lot of this compound, it is crucial to review the supplier's Certificate of Analysis (CofA). The CofA provides key quality control data for that specific batch. Key parameters to examine include:

ParameterDescriptionRecommended Specification
Purity (by HPLC) The percentage of the active compound in the supplied material.>98%
Identity (by ¹H-NMR and MS) Confirms the chemical structure of the compound.Conforms to structure
Appearance Physical state and color of the compound.White to off-white solid
Solubility The concentration at which the compound dissolves in a specific solvent.Matches datasheet specifications
Residual Solvents The amount of any remaining solvents from the manufacturing process.Within acceptable limits

If the CofA is incomplete or raises concerns, contact the supplier for more information. It is also good practice to perform an in-house quality control check.

Q4: What are the initial steps I should take when receiving a new lot of this compound?

A4: Upon receiving a new lot of this compound, we recommend the following "new lot validation" workflow:

new_lot_validation cluster_receipt Receiving New Lot cluster_validation In-House Validation cluster_decision Decision Receive Receive New Lot of this compound Review_CofA Review Certificate of Analysis Receive->Review_CofA Prep_Stock Prepare Stock Solution Review_CofA->Prep_Stock CofA Acceptable Compare_Activity Compare Activity to Previous Lot Prep_Stock->Compare_Activity Assess_Phenotype Assess Cellular Phenotype Compare_Activity->Assess_Phenotype Proceed Proceed with Experiments Assess_Phenotype->Proceed Consistent Results

Caption: Workflow for validating a new lot of this compound.

This involves a careful review of the Certificate of Analysis and performing a side-by-side comparison with a previously validated lot.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between different lots of this compound.

  • Question: We are observing a significant shift in the half-maximal inhibitory concentration (IC50) of this compound in our cell-based assays when using a new lot compared to our previous batch. What could be the cause and how do we troubleshoot this?

  • Answer: A shift in IC50 is a strong indicator of lot-to-lot variability in the compound's potency.

    Troubleshooting Steps:

    • Re-evaluate the Certificate of Analysis (CofA):

      • Purity: Compare the purity values on the CofAs of both lots. A lower purity in the new lot means you are effectively using less active compound.

      • Impurities: Check for any noted differences in impurity profiles. Some impurities could have agonistic or antagonistic effects.

    • Perform a Head-to-Head Comparison:

      • Protocol: Conduct a parallel experiment using both the old and new lots of this compound. Ensure all other experimental parameters (cell passage number, reagent lots, incubation times) are identical.

      • Data Analysis: Generate dose-response curves for both lots on the same plate to minimize inter-assay variability.

    • Validate Stock Solutions:

      • Preparation: Prepare fresh stock solutions of both lots. Ensure the compound is fully dissolved. Incomplete solubilization is a common source of error.

      • Quantification: If possible, verify the concentration of your stock solutions using UV-Vis spectroscopy, if the molar extinction coefficient is known.

    Quantitative Comparison of IC50 Values:

    Lot NumberPurity (CofA)Observed IC50 (nM)Fold Change
    Lot A (Previous)99.5%50-
    Lot B (New)98.2%751.5

    A fold change greater than 1.2 is generally considered significant and warrants further investigation.

Issue 2: Altered cellular phenotype or unexpected off-target effects with a new lot of this compound.

  • Question: Our cells are showing a different morphological phenotype (e.g., increased cytotoxicity, altered adhesion) with the new lot of this compound, even at the same concentration. What could be the reason?

  • Answer: Changes in cellular phenotype that are inconsistent with the known on-target effects of ROCK inhibition may point to the presence of active impurities in the new lot.

    Troubleshooting Steps:

    • Examine the Impurity Profile on the CofA: Look for any uncharacterized or significantly different impurities between the lots.

    • Perform a Rescue Experiment: A rescue experiment can help confirm that the observed phenotype is due to on-target ROCK inhibition.

      • Workflow:

        rescue_experiment cluster_setup Experimental Setup cluster_treatment Treatment cluster_outcome Outcome Control Control Cells Treat_this compound Treat with this compound (New Lot) Control->Treat_this compound Resistant_Mutant Cells with ROCK-Resistant Mutant Resistant_Mutant->Treat_this compound Phenotype_Observed Phenotype Observed Treat_this compound->Phenotype_Observed Phenotype_Rescued Phenotype Rescued Treat_this compound->Phenotype_Rescued

      • Expected Outcome: If the phenotype is rescued in cells expressing a this compound-resistant ROCK mutant, it suggests the effect is on-target. If the phenotype persists, it is likely due to an off-target effect, potentially from an impurity.

    • Use a Structurally Different ROCK Inhibitor: Treat cells with another well-characterized ROCK inhibitor (e.g., Y-27632). If the new lot of this compound induces a phenotype that is not replicated by the other ROCK inhibitor, this points to an off-target effect specific to the new lot.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound Potency Determination

This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of ROCK2-mediated phosphorylation of its substrate, MYPT1.

Materials:

  • Recombinant active ROCK2 enzyme

  • Recombinant MYPT1 protein (substrate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • ATP

  • This compound (old and new lots)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound (both lots) in kinase buffer.

  • In a 96-well plate, add 5 µL of each this compound dilution. Include a no-inhibitor control (vehicle) and a no-enzyme control (background).

  • Add 10 µL of a solution containing ROCK2 and MYPT1 in kinase buffer to each well.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Western Blot Assay for ROCK Activity

This protocol assesses the ability of this compound to inhibit ROCK activity in a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • Cell line known to have active ROCK signaling (e.g., HeLa, A549)

  • This compound (old and new lots)

  • Serum-free media

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Starve the cells in serum-free media for 12-24 hours.

  • Treat the cells with various concentrations of this compound (from both lots) for 1-2 hours. Include a vehicle control.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-MYPT1 signal to total MYPT1 and the loading control (GAPDH).

Signaling Pathway

The following diagram illustrates the canonical Rho-associated kinase (ROCK) signaling pathway, which is inhibited by this compound.

rock_pathway GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inactivates Actin_Stab Actin Filament Stabilization pMLC p-MLC MLCP->pMLC Dephosphorylates Actomyosin Actomyosin Contraction pMLC->Actomyosin

Caption: The Rho/ROCK signaling pathway and the point of inhibition by this compound.

HSD1590 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting of HSD1590.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It belongs to the class of boronic acid-containing compounds and is utilized in research to investigate the roles of ROCK signaling in various cellular processes.

Q2: What are the primary degradation pathways for this compound?

A2: As a boronic acid-containing compound, this compound is susceptible to two primary degradation pathways:

  • Oxidative Deboronation: This process is often initiated by reactive oxygen species (ROS) in the experimental environment, leading to the cleavage of the carbon-boron bond.

  • Protodeboronation: In aqueous solutions, this compound can undergo hydrolysis, where the boronic acid group is replaced by a hydrogen atom.

Q3: What are the recommended storage conditions for this compound?

A3: While specific manufacturer's instructions should always be followed, general recommendations for boronic acid-containing ROCK inhibitors are as follows:

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) -20°C or -80°CLong-termProtect from moisture and light.
Stock Solution (in DMSO) -20°C or -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Working Solution (in aqueous buffer) 2-8°CShort-term (use immediately)Prepare fresh for each experiment due to susceptibility to degradation in aqueous environments.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem 1: Inconsistent or lower than expected inhibitory activity.

  • Possible Cause A: Compound Degradation.

    • Solution: this compound is susceptible to degradation in aqueous solutions. Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of aqueous solutions.

  • Possible Cause B: Improper Storage.

    • Solution: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Review the storage conditions table above.

  • Possible Cause C: Presence of Oxidizing Agents.

    • Solution: Minimize the presence of reactive oxygen species (ROS) in your experimental setup. Use fresh, high-quality reagents and consider degassing aqueous buffers.

Problem 2: High background signal or off-target effects.

  • Possible Cause A: Compound Precipitation.

    • Solution: Ensure that the final concentration of DMSO (or other solvent) in your assay is compatible with your cell type and does not cause precipitation of this compound. Perform a solubility test if necessary.

  • Possible Cause B: Non-specific Binding.

    • Solution: Optimize the concentration of this compound used. Perform a dose-response curve to determine the optimal concentration with the highest specific activity and lowest off-target effects. Include appropriate vehicle controls in your experiments.

Experimental Protocols

General Protocol for Reconstitution of this compound:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

General Workflow for a Cell-Based ROCK Inhibition Assay:

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare fresh this compound working solution C Treat cells with this compound or vehicle control A->C B Seed cells and culture overnight B->C D Incubate for desired time C->D E Lyse cells and collect protein D->E F Perform Western blot for p-MYPT1/total MYPT1 E->F G Quantify band intensity F->G rock_signaling_pathway Simplified ROCK Signaling Pathway Inhibition by this compound RhoA Active RhoA ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits pMLC Phosphorylated MLC (p-MLC) MLC_Phosphatase->pMLC Dephosphorylates Actin_Myosin_Contraction Actin-Myosin Contraction & Cell Migration pMLC->Actin_Myosin_Contraction

HSD1590 unexpected effects on cell morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing unexpected effects on cell morphology when using HSD1590, a potent Rho-associated kinase (ROCK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a boronic acid-containing Rho-associated kinase (ROCK) inhibitor.[1] Its primary mechanism of action is the inhibition of ROCK1 and ROCK2, key regulators of the actin cytoskeleton. By inhibiting ROCK, this compound influences various cellular processes including cell shape, adhesion, migration, and contraction.

Q2: What are the expected effects of a ROCK inhibitor on cell morphology?

Given that ROCK signaling plays a crucial role in maintaining cytoskeletal tension and cell contractility, treatment with a ROCK inhibitor like this compound is generally expected to induce:

  • Changes in cell shape: Cells may transition from a contracted, polarized morphology to a more flattened, spread-out appearance.

  • Reduced stress fibers: A decrease in the number and thickness of actin stress fibers is a hallmark of ROCK inhibition.

  • Altered focal adhesions: Changes in the number, size, and distribution of focal adhesions are common.

  • Inhibition of cell migration: ROCK inhibitors are known to impede cell motility.[2]

Any deviation from these expected outcomes, or the appearance of novel phenotypes, might be considered an "unexpected" effect.

Troubleshooting Guide: Unexpected Morphological Changes

This guide addresses specific, unexpected morphological observations and provides potential explanations and troubleshooting steps.

Issue 1: Cells exhibit excessive rounding and detachment after this compound treatment.

  • Potential Cause 1: High Concentration of this compound. While this compound is reported to be less cytotoxic than other ROCK inhibitors like netarsudil, high concentrations can still lead to cell death, which often manifests as cell rounding and detachment.[2]

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

    • Assess Cell Viability: Use a viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your morphology experiments to distinguish between morphological changes due to ROCK inhibition and those due to cytotoxicity.

    • Reduce Treatment Duration: Shorten the incubation time with this compound to minimize potential cytotoxic effects.

  • Potential Cause 2: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to ROCK inhibitors. Cell types that are highly dependent on ROCK-mediated contractility for adhesion may be more prone to detachment upon treatment.

  • Troubleshooting Steps:

    • Review Literature: Check for published data on the use of ROCK inhibitors in your specific cell line.

    • Optimize Seeding Density: Ensure an optimal cell seeding density to promote cell-cell adhesion, which may help counteract the effects of reduced cell-matrix adhesion.

    • Use Coated Cultureware: Culture cells on plates coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell attachment.

Issue 2: Observation of unusual cellular protrusions or blebbing.

  • Potential Cause: Cytoskeletal Dysregulation. While ROCK inhibition typically leads to a reduction in stress fibers, the dynamic nature of the actin cytoskeleton can sometimes result in the formation of other structures like membrane blebs or filopodia-like protrusions as the cell adapts to the loss of contractility.

  • Troubleshooting Steps:

    • Live-Cell Imaging: Perform time-lapse microscopy to observe the dynamics of protrusion formation. This can help determine if these are transient or stable structures.

    • Immunofluorescence Staining: Stain for key cytoskeletal components such as F-actin (using phalloidin), and proteins associated with different types of protrusions (e.g., fascin for filopodia, myosin II for blebs) to characterize the observed structures.

Issue 3: Nuclear morphology appears altered (e.g., lobulation, fragmentation).

  • Potential Cause 1: Apoptosis. Nuclear fragmentation is a classic sign of apoptosis. As mentioned, high concentrations or prolonged treatment with this compound could induce programmed cell death.

  • Troubleshooting Steps:

    • Apoptosis Assays: Perform assays to detect markers of apoptosis, such as TUNEL staining or caspase-3 activation.

    • Re-evaluate Concentration: Lower the concentration of this compound to a non-apoptotic range.

  • Potential Cause 2: Link between Cytoskeleton and Nuclear Shape. The actin cytoskeleton is physically linked to the nucleus through the LINC complex. Disrupting the cytoskeleton with a ROCK inhibitor could indirectly affect nuclear shape.

  • Troubleshooting Steps:

    • High-Resolution Imaging: Use confocal microscopy to obtain detailed 3D images of the nucleus and surrounding cytoskeleton.

    • Stain for Nuclear Lamina: Immunostain for lamins (e.g., Lamin A/C) to assess the integrity of the nuclear envelope.

Data and Protocols

Quantitative Data Summary
ParameterCell LineThis compound ConcentrationObservationReference
Cell MigrationMDA-MB-231Not specifiedInhibition of migration[2]
CytotoxicityMDA-MB-231High concentrationsLess cytotoxic than netarsudil[2]
Experimental Protocols

Protocol 1: Immunofluorescence Staining for F-actin

  • Cell Culture: Plate cells on glass coverslips and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.

  • Fixation: Wash cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash three times with PBS and block with 1% BSA in PBS for 30 minutes.

  • Staining: Incubate with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) at a 1:1000 dilution in 1% BSA/PBS for 1 hour at room temperature in the dark.

  • Nuclear Counterstain: Wash three times with PBS and incubate with DAPI (1 µg/mL) for 5 minutes.

  • Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Visualizations

HSD1590_Signaling_Pathway cluster_membrane Cell Membrane RhoA_GTP Active RhoA (GTP-bound) ROCK ROCK RhoA_GTP->ROCK activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P phosphorylates This compound This compound This compound->ROCK inhibits Cell_Morphology Altered Cell Morphology (e.g., spreading, reduced stress fibers) This compound->Cell_Morphology Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Stress_Fibers Stress Fiber Formation & Cell Contraction Actin_Myosin->Stress_Fibers

Caption: this compound inhibits ROCK, leading to altered cell morphology.

Troubleshooting_Workflow Start Unexpected Cell Morphology Observed Check_Concentration Is this compound concentration within expected range? Start->Check_Concentration High_Concentration High Check_Concentration->High_Concentration No Perform_Titration Perform dose-response and viability assays Check_Concentration->Perform_Titration Yes Characterize_Phenotype Characterize phenotype with advanced imaging and staining High_Concentration->Characterize_Phenotype Assess_Viability Is there significant cell death? Perform_Titration->Assess_Viability Yes_Death Yes Assess_Viability->Yes_Death Yes No_Death No Assess_Viability->No_Death No Lower_Concentration Lower this compound concentration Yes_Death->Lower_Concentration No_Death->Characterize_Phenotype End Problem Resolved/ Phenotype Characterized Lower_Concentration->End Characterize_Phenotype->End

Caption: Workflow for troubleshooting unexpected cell morphology.

References

Technical Support Center: Controlling for HSD1590 Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the effects of HSD1590 vehicles in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound?

A1: this compound is soluble in DMSO (Dimethyl Sulfoxide) at a concentration of 100 mg/mL (278.40 mM)[1]. For in vitro experiments, a stock solution in DMSO is common. For in vivo studies, this DMSO stock is typically diluted further in aqueous vehicles like saline, or formulations containing co-solvents such as polyethylene glycol (PEG), cyclodextrins, or surfactants like Tween 80 to improve solubility and reduce toxicity.[2][3]

Q2: What are the potential side effects of using DMSO as a vehicle?

A2: While widely used, DMSO is not inert and can have biological effects. At concentrations as low as 0.0008%, DMSO has been shown to have broad and heterogeneous effects on targetable signaling proteins in cell lines[4]. It can inhibit cell growth, induce apoptosis through the extrinsic pathway, and modulate signaling pathways.[5][6] In animal studies, DMSO alone can lead to significant motor impairment.[7][8] Therefore, it is crucial to use the lowest effective concentration of DMSO and to include a vehicle-only control group in all experiments.

Q3: How can I minimize vehicle effects in my in vitro experiments?

A3: To minimize vehicle effects in cell culture, always include a vehicle control group that receives the same concentration of the vehicle as the treatment groups. Keep the final concentration of the vehicle (e.g., DMSO) as low as possible, ideally below 0.1%. If you observe unexpected changes in cell morphology, growth rate, or signaling pathways in your vehicle control group, consider using an alternative vehicle.

Q4: What are the best practices for designing vehicle control groups in animal studies?

A4: For animal studies, a vehicle control group is essential.[9][10][11] This group should receive the vehicle formulation without the test compound, administered via the same route and at the same volume and frequency as the treatment groups.[9] If multiple drugs with different vehicles are used, a separate vehicle control for each is necessary.[9] For studies involving genetic modifications, appropriate littermate controls are also crucial.[9] The ARRIVE guidelines provide a comprehensive framework for designing and reporting animal experiments, including the proper use of control groups.[12]

Troubleshooting Guides

Problem: I am observing unexpected cytotoxicity or changes in cell signaling in my in vitro vehicle control group.

Possible Cause Troubleshooting Steps
High concentration of DMSO. Reduce the final concentration of DMSO in the culture medium to the lowest possible level that maintains this compound solubility, ideally below 0.1%. Perform a dose-response experiment with the vehicle alone to determine the no-observed-adverse-effect level (NOAEL) for your specific cell line.
Vehicle-induced effects on signaling pathways. DMSO can affect various signaling pathways, including those involved in apoptosis and cell proliferation.[5][6][13] Research the known effects of your chosen vehicle on the pathways you are studying. Consider switching to an alternative vehicle with a different mechanism of action.
Contamination of cell cultures. Microbial or chemical contamination can cause a wide range of issues.[14][15] Regularly check your cultures for signs of contamination and follow good cell culture practices.[14]

Problem: My animals in the vehicle control group are showing adverse effects (e.g., behavioral changes, toxicity).

Possible Cause Troubleshooting Steps
Toxicity of the vehicle. Some vehicles can have inherent toxicity, especially at higher concentrations or with chronic administration.[7][16][17] For example, PEG-400 can cause severe side effects at high concentrations.[16] Tween 80 has been shown to affect the central nervous system.[18] Review the literature for the known toxicity profile of your vehicle and consider reducing the dose or using a different formulation.
Route of administration. The tolerability of a vehicle can vary significantly with the route of administration.[19][20] Ensure the chosen route is appropriate for the vehicle and the animal model.
Formulation issues. Improperly prepared formulations can lead to precipitation of the compound or vehicle, causing local irritation or toxicity. Ensure your formulation is stable and homogenous.

Quantitative Data on Common Vehicle Effects

The following tables summarize quantitative data on the effects of common vehicles from published studies.

Table 1: Effects of DMSO on Cell Viability and Signaling

Vehicle/Concentration Cell Line/System Observed Effect Reference
0.0008% - 0.004% v/v DMSONon-Small Cell Lung Cancer (NSCLC) cell linesHeterogeneous and broad effects on 187 signaling proteins.[4]
4% or higher DMSOMV4-11, TF-1a, and Hep-G2 cellsSignificant inhibition of cell growth.[5]
5% DMSOMV4-11 and TF-1a cellsIncreased cell death rates.[5]
0.5% DMSOHuman apical papilla cellsReduced cell viability at 72 hours.[21]
1% DMSOHuman apical papilla cellsCytotoxicity at 72 hours and 7 days.[21]

Table 2: Behavioral and Toxicological Effects of Vehicles in Animal Models

Vehicle/Concentration Animal Model Route Observed Effect Reference
60% PEG 400MonkeysIntravenousReduced seizure frequency but also severe side effects.[16]
1.25 ml/l Tween 80 in drinking waterRats (dams)OralEnhanced exploratory behavior and locomotor activity in pups.[18]
32% and 64% DMSOCD2F1 male miceIntraperitonealSignificantly decreased locomotor activity.[22]
16% Tween-20CD2F1 male miceIntraperitonealSignificantly decreased locomotor activity.[22]
32% Tween-80CD2F1 male miceIntraperitonealSignificantly decreased locomotor activity.[22]
Pure DMSOCD-1 miceIntraperitonealSignificant motor impairment.[7][8]
PEG-400CD-1 miceIntraperitonealStrong neuromotor toxicity.[7][8]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Vehicle Concentration In Vitro

  • Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate.

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in your complete cell culture medium. The concentration range should span from well below to well above your intended final experimental concentration.

  • Treatment: Replace the medium in the wells with the medium containing the different vehicle concentrations. Include a "no vehicle" control.

  • Incubation: Incubate the cells for a duration relevant to your planned experiment (e.g., 24, 48, 72 hours).

  • Assessment of Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to determine the percentage of viable cells at each vehicle concentration.

  • Data Analysis: Plot cell viability against vehicle concentration to determine the highest concentration that does not significantly reduce cell viability (the No-Observed-Adverse-Effect Level or NOAEL).

Protocol 2: Acclimatizing Animals to a Novel Vehicle for In Vivo Studies

  • Baseline Measurements: Before introducing the vehicle, record baseline physiological and behavioral parameters of the animals (e.g., body weight, food and water intake, locomotor activity).

  • Gradual Introduction: If possible, introduce the vehicle gradually. For oral administration, this could involve starting with a lower concentration in the drinking water or gavage solution.

  • Vehicle Administration: Administer the vehicle alone (without the test compound) to a cohort of animals using the same route, volume, and frequency planned for the main experiment.

  • Monitoring: Closely monitor the animals for any adverse clinical signs, changes in body weight, or behavioral abnormalities for a period equivalent to the planned study duration.

  • Data Comparison: Compare the data from the vehicle-treated group to a control group that did not receive the vehicle to identify any vehicle-specific effects.

Visualizations

experimental_workflow_vehicle_control cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment iv_start Start: Seed Cells iv_vehicle_control Vehicle Control Group (Vehicle only) iv_start->iv_vehicle_control iv_treatment_group Treatment Group (this compound in Vehicle) iv_start->iv_treatment_group iv_untreated_control Untreated Control (Media only) iv_start->iv_untreated_control iv_analysis Analysis (e.g., Viability, Signaling) iv_vehicle_control->iv_analysis iv_treatment_group->iv_analysis iv_untreated_control->iv_analysis iv_comparison Compare Treatment vs. Vehicle Control iv_analysis->iv_comparison ivv_start Start: Acclimate Animals ivv_randomize Randomize into Groups ivv_start->ivv_randomize ivv_vehicle_control Vehicle Control Group (Vehicle only) ivv_randomize->ivv_vehicle_control ivv_treatment_group Treatment Group (this compound in Vehicle) ivv_randomize->ivv_treatment_group ivv_naive_control Naïve Control (No treatment) ivv_randomize->ivv_naive_control ivv_dosing Administer Treatment/ Vehicle ivv_vehicle_control->ivv_dosing ivv_treatment_group->ivv_dosing ivv_monitoring Monitor & Collect Data (e.g., Behavior, Physiology) ivv_dosing->ivv_monitoring ivv_analysis Statistical Analysis ivv_monitoring->ivv_analysis ivv_comparison Compare Treatment vs. Vehicle Control ivv_analysis->ivv_comparison

Caption: Experimental workflow for vehicle control in in-vitro and in-vivo studies.

signaling_pathway_interference cluster_cell Cell vehicle Vehicle (e.g., DMSO) intracellular_pathway Intracellular Signaling Pathway (e.g., Apoptosis, Proliferation) vehicle->intracellular_pathway Potential Off-Target Effect cellular_response Cellular Response vehicle->cellular_response Potential Direct Effect receptor Cell Surface Receptor receptor->intracellular_pathway This compound This compound This compound->receptor Intended Effect intracellular_pathway->cellular_response

Caption: Potential interference of a vehicle with intracellular signaling pathways.

References

Interpreting inconsistent results with HSD1590 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving inconsistent results observed during experiments with HSD1590.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] ROCKs are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] By inhibiting ROCK, this compound can modulate these cellular functions.

Q2: What are the known isoforms of ROCK, and does this compound show any isoform selectivity?

There are two main isoforms of ROCK: ROCK1 and ROCK2. While both are ubiquitously expressed, their distribution can vary between tissues, with ROCK1 being more prominent in the lungs, liver, and spleen, and ROCK2 being more abundant in the brain and heart.[3] The search results did not specify the isoform selectivity of this compound. Different ROCK inhibitors can have varying selectivity for ROCK1 and ROCK2, which can influence their biological effects.[4]

Q3: Are there any known off-target effects of ROCK inhibitors that could influence experimental outcomes?

Yes, off-target effects are a potential concern with any kinase inhibitor. Some ROCK inhibitors, like Y-27632 and Fasudil, have been shown to affect other kinases, especially at higher concentrations.[3] These off-target activities could lead to unexpected or inconsistent results. It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects.

Troubleshooting Guide for Inconsistent this compound Treatment Results

Issue 1: High Variability in Efficacy Between Experiments

High variability in the observed effects of this compound can arise from several experimental factors. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Inconsistent Cell Health and Density Cell Viability: Always start experiments with healthy, viable cells. Consistent Seeding: Ensure uniform cell seeding density across all plates and wells to avoid variability due to differences in cell confluence.[5]
This compound Degradation Proper Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Fresh Solutions: Prepare fresh working solutions of this compound for each experiment to avoid degradation that can occur in aqueous solutions. Avoid repeated freeze-thaw cycles.[6]
Suboptimal Inhibitor Concentration Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
Variations in Incubation Time Optimize Incubation Time: The inhibitory effect of this compound may be time-dependent. Optimize the pre-incubation time to ensure consistent and maximal inhibition of ROCK signaling.
Issue 2: Unexpected or Contradictory Cellular Effects

Observing cellular effects that are inconsistent with the expected outcome of ROCK inhibition can be perplexing. The table below provides guidance on potential causes and solutions.

Potential CauseTroubleshooting Steps
Cell-Context Dependent Responses Cell Line Characterization: The effects of ROCK inhibition can be highly dependent on the specific cell type and its genetic background.[2][7] For example, the presence or absence of certain adhesion molecules can alter the cellular response to ROCK inhibitors.[2] Characterize the expression of key signaling proteins in your cell line.
Influence of the Microenvironment 3D vs. 2D Culture: Cells grown in 3D cultures can respond differently to ROCK inhibitors compared to those in traditional 2D cultures.[2] The extracellular matrix (ECM) composition and stiffness can also modulate ROCK signaling.[8] Consider the culture environment when interpreting results.
Off-Target Effects Use a Control Inhibitor: To confirm that the observed effects are due to ROCK inhibition, use a structurally different ROCK inhibitor as a control. Titrate the Inhibitor: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.
Activation of Compensatory Pathways Pathway Analysis: Inhibition of the ROCK pathway may lead to the activation of compensatory signaling pathways. Investigate other related pathways that might be influencing the cellular phenotype.

Experimental Protocols

General Protocol for In Vitro this compound Treatment

This protocol provides a general framework for treating adherent cells with this compound.

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density to achieve the desired confluence at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare serial dilutions in a cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the cells for the desired duration of the experiment.

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assay, western blot, immunofluorescence).

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core ROCK Kinase cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Inhibits Actin Cytoskeleton Organization Actin Cytoskeleton Organization LIMK->Actin Cytoskeleton Organization Cell Contraction Cell Contraction MLC->Cell Contraction MYPT1->Cell Contraction Cell Adhesion & Migration Cell Adhesion & Migration Actin Cytoskeleton Organization->Cell Adhesion & Migration Cell Contraction->Cell Adhesion & Migration This compound This compound This compound->ROCK Inhibits

Caption: Simplified Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture 1. Cell Culture (Adherent Cells) HSD1590_Prep 2. This compound Preparation (Stock & Dilutions) Cell_Treatment 3. Cell Treatment (Varying Concentrations) HSD1590_Prep->Cell_Treatment Incubation 4. Incubation (Optimized Duration) Cell_Treatment->Incubation Downstream_Assays 5. Downstream Assays (e.g., Western Blot, Viability) Incubation->Downstream_Assays Data_Analysis 6. Data Analysis & Interpretation Downstream_Assays->Data_Analysis

Caption: General experimental workflow for testing this compound in cellular assays.

References

Validation & Comparative

A Head-to-Head Battle of ROCK Inhibitors: HSD1590 vs. Y-27632

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as critical tools in fundamental research and drug development. Their role in regulating cellular processes such as contraction, motility, and proliferation makes them a focal point in studies ranging from cancer biology to regenerative medicine. Among the numerous ROCK inhibitors developed, Y-27632 has long been a benchmark compound. However, newer contenders like HSD1590 are showing promise with potent inhibitory activity. This guide provides a comprehensive comparison of this compound and Y-27632, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.

Mechanism of Action: Targeting the ROCK Signaling Pathway

Both this compound and Y-27632 are potent inhibitors of the two ROCK isoforms, ROCK1 and ROCK2.[1][2] They exert their effects by competing with ATP for the binding site in the kinase domain of ROCK.[3] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating the actin cytoskeleton and other cellular processes. The ROCK signaling pathway, initiated by the activation of the small GTPase RhoA, plays a pivotal role in various cellular functions.[4] Inhibition of this pathway by compounds like this compound and Y-27632 can lead to a range of effects, including reduced cell contractility, disassembly of stress fibers, and inhibition of cell migration.[5]

ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P MLC Phosphatase (MYPT1) ROCK->MLC_P Inhibits LIMK LIM Kinase ROCK->LIMK Activates MLC Myosin Light Chain (MLC) MLC_P->MLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Stress Actin Stress Fibers & Contraction MLC->Actin_Stress Promotes Cofilin->Actin_Stress Inhibits Depolymerization Inhibitor This compound / Y-27632 Inhibitor->ROCK Inhibits

ROCK Signaling Pathway Inhibition

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and Y-27632, providing a comparative view of their inhibitory potency against ROCK1 and ROCK2. It is important to note that this data is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Potency (IC50)

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Source
This compound 1.220.51[1][4][6][7]
Y-27632 140 - 348220 - 249[8]

Table 2: Binding Affinity (Ki)

InhibitorROCK1 Ki (nM)ROCK2 Ki (nM)Source
This compound <2<2[4][6][7][9]
Y-27632 140 - 220300[2][3][10][11]

Based on the available data, this compound demonstrates significantly higher potency in inhibiting both ROCK1 and ROCK2 in biochemical assays compared to Y-27632, with IC50 and Ki values in the low nanomolar and even picomolar range.

Performance in Cellular Assays

Beyond biochemical potency, the efficacy of an inhibitor in a cellular context is paramount. Both this compound and Y-27632 have been evaluated in various cell-based assays, primarily focusing on cell migration and cytotoxicity.

Cell Migration:

  • This compound: Has been shown to potently inhibit the migration of cancer cells at low micromolar concentrations.[4]

  • Y-27632: Is widely used to inhibit cell migration in wound healing and transwell assays.[12][13] However, some studies have reported that ROCK inhibition by Y-27632 can, under certain conditions, increase the migration and invasion of some cancer cell lines.[12][13]

Cytotoxicity:

  • This compound: Displays low cytotoxicity. In MDA-MB-231 cells, it exhibited approximately 80% viability at 12 hours and 63% at 24 hours at concentrations effective for migration inhibition.[4]

  • Y-27632: Is generally considered to have low cytotoxicity at concentrations typically used in cell culture (10-20 µM).[14][15] However, at higher concentrations or with prolonged exposure, it can affect cell viability.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assays K1 Recombinant ROCK1/ROCK2 K4 Measure Phosphorylation (e.g., ELISA, Luminescence) K1->K4 K2 Substrate (e.g., MYPT1) K2->K4 K3 ATP + Inhibitor (this compound or Y-27632) K3->K4 C1 Cell Culture (e.g., Cancer Cell Line) C2 Treat with Inhibitor C1->C2 C3 Migration Assay (Wound Healing/Transwell) C2->C3 C4 Cytotoxicity Assay (MTT/LDH) C2->C4

General Experimental Workflow

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key experiments cited in this guide.

In Vitro ROCK Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of ROCK.

  • Reagents and Materials:

    • Recombinant human ROCK1 or ROCK2 enzyme.

    • ROCK substrate (e.g., Myosin Phosphatase Target Subunit 1 - MYPT1).

    • ATP.

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT).[16]

    • Test compounds (this compound, Y-27632) at various concentrations.

    • 96-well or 384-well plates.

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • Procedure:

    • Add the ROCK enzyme, substrate, and test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]

    • Stop the reaction and measure the amount of ADP produced or the remaining ATP using a suitable detection reagent and a luminometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of an inhibitor on the collective migration of a cell monolayer.

  • Reagents and Materials:

    • Adherent cell line of interest.

    • Complete cell culture medium.

    • Serum-free medium (for starvation, if required).

    • Test compounds (this compound, Y-27632).

    • Sterile pipette tips or a scratch-making tool.

    • Microscope with live-cell imaging capabilities.

  • Procedure:

    • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

    • (Optional) Starve the cells in serum-free medium for 24 hours to inhibit proliferation.[17]

    • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[18]

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing the test compound or vehicle control.

    • Image the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

    • Measure the area of the wound at each time point and calculate the percentage of wound closure.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cell line of interest.

    • Complete cell culture medium.

    • Test compounds (this compound, Y-27632) at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[19]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[20]

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Replace the medium with fresh medium containing different concentrations of the test compounds.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[19]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

Both this compound and Y-27632 are valuable tools for studying the roles of ROCK signaling in various biological processes. Based on the available in vitro data, this compound emerges as a significantly more potent inhibitor of both ROCK1 and ROCK2 than the widely used Y-27632. This higher potency may translate to lower effective concentrations in cellular and in vivo studies, potentially reducing off-target effects. However, the cellular context and the specific research question are critical in selecting the appropriate inhibitor. Y-27632 remains a well-characterized and widely validated tool, with a vast body of literature supporting its use. Researchers should carefully consider the potency, selectivity, and available data for each compound when designing their experiments. Further head-to-head comparative studies in various cellular and animal models will be invaluable in fully elucidating the relative advantages of this compound and Y-27632 for specific applications.

Inhibitor_Comparison H_Potency High Potency (Low nM/pM IC50) H_Cytotox Low Cytotoxicity H_Data Emerging Data Y_Potency Moderate Potency (nM IC50) Y_Cytotox Low Cytotoxicity (at typical concentrations) Y_Data Extensive Data & Validation

Key Comparison Points

References

Validating HSD1590 Efficacy in the MDA-MB-468 Triple-Negative Breast Cancer Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of HSD1590, a potent Rho-associated kinase (ROCK) inhibitor, against the well-established ROCK inhibitor Y-27632 in the context of a new cancer cell line, MDA-MB-468.[1] The objective is to present experimental data and protocols to validate the efficacy of this compound in a triple-negative breast cancer (TNBC) cell line known for its highly tumorigenic and metastatic potential.[1]

Introduction to this compound

This compound is a boronic acid-containing ROCK inhibitor that has demonstrated potent inhibition of ROCK1 and ROCK2 kinases.[2][3] The ROCK signaling pathway is a critical regulator of cell motility, invasion, and proliferation, making it an attractive target for cancer therapy.[3] Previous studies have shown this compound to be effective in inhibiting the migration of the MDA-MB-231 TNBC cell line with low cytotoxicity.[3][4] This guide extends the investigation of this compound to the MDA-MB-468 cell line to further validate its anti-cancer potential.

Comparative Efficacy Data: this compound vs. Y-27632

The following table summarizes the hypothetical quantitative data from key in vitro experiments comparing the efficacy of this compound and Y-27632 in the MDA-MB-468 cell line.

Parameter This compound Y-27632 Cell Line
Cell Viability (IC50) > 50 µM> 100 µMMDA-MB-468
Cell Migration (IC50) 15 nM5 µMMDA-MB-468
p-MYPT1 Inhibition (IC50) 5 nM1 µMMDA-MB-468

Note: The data presented above are hypothetical and for illustrative purposes. IC50 values represent the concentration of the compound required to inhibit 50% of the measured activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

The human triple-negative breast cancer cell line MDA-MB-468 was obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of this compound and Y-27632 on MDA-MB-468 cells.

  • Procedure:

    • Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (0.1 nM to 100 µM) and Y-27632 (1 nM to 200 µM) for 72 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

Transwell Migration Assay
  • Objective: To evaluate the inhibitory effect of this compound and Y-27632 on the migration of MDA-MB-468 cells.

  • Procedure:

    • Coat the upper surface of a Transwell insert (8 µm pore size) with 20 µg of Matrigel.

    • Seed 1 x 10^5 MDA-MB-468 cells in serum-free medium in the upper chamber of the Transwell insert.

    • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

    • Treat the cells in the upper chamber with various concentrations of this compound (0.1 nM to 1 µM) and Y-27632 (0.1 µM to 50 µM).

    • Incubate for 24 hours at 37°C.

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface with 0.1% crystal violet.

    • Count the number of migrated cells in five random fields under a microscope.

    • Determine the IC50 values for migration inhibition.

Western Blot Analysis
  • Objective: To confirm the inhibition of the ROCK signaling pathway by assessing the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a downstream target of ROCK.

  • Procedure:

    • Treat MDA-MB-468 cells with different concentrations of this compound (0.1 nM to 100 nM) and Y-27632 (10 nM to 10 µM) for 2 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-MYPT1 (Thr853) and total MYPT1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and calculate the IC50 for p-MYPT1 inhibition.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction Cofilin->Actin_Stress_Fibers pMLC p-MLC pMLC->Actin_Stress_Fibers MLCP MLC Phosphatase pMYPT1 p-MYPT1 (Inactive) MLCP->pMLC Dephosphorylates This compound This compound This compound->ROCK Inhibits

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: MDA-MB-468 Cell Culture Treatment Treat with this compound and Y-27632 Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Migration Assay (Transwell) Treatment->Migration WesternBlot Western Blot Analysis (p-MYPT1) Treatment->WesternBlot DataAnalysis Data Analysis and IC50 Determination Viability->DataAnalysis Migration->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

Caption: Workflow for evaluating the efficacy of this compound.

Logical Relationship

Logical_Relationship Premise1 This compound is a potent ROCK inhibitor Hypothesis Hypothesis: This compound will inhibit MDA-MB-468 migration Premise1->Hypothesis Premise2 ROCK pathway is crucial for cancer cell migration and invasion Premise2->Hypothesis Premise3 MDA-MB-468 is a highly metastatic TNBC cell line Premise3->Hypothesis Experiment Experimental Validation: - Migration Assay - p-MYPT1 Western Blot Hypothesis->Experiment Outcome Expected Outcome: Decreased migration and p-MYPT1 levels with this compound Experiment->Outcome

Caption: Rationale for validating this compound in MDA-MB-468 cells.

References

A Comparative Analysis of HSD1590 and Other ROCK Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the potency, selectivity, and cellular effects of the novel ROCK inhibitor HSD1590 in comparison to established Rho-kinase inhibitors, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound, a novel and potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other well-established ROCK inhibitors such as fasudil, netarsudil, ripasudil, and Y-27632. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven analysis to inform their research and development efforts.

Introduction to ROCK Inhibition

Rho-associated protein kinases (ROCKs) are serine/threonine kinases that play a crucial role in regulating a variety of cellular processes, including cell adhesion, motility, proliferation, and apoptosis.[1] The two isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[1] Dysregulation of the Rho/ROCK signaling pathway has been implicated in numerous pathologies, including cancer, glaucoma, cardiovascular diseases, and neurological disorders. This has led to the development of ROCK inhibitors as promising therapeutic agents.

This compound: A Potent and Novel ROCK Inhibitor

This compound is a novel boronic acid-containing ROCK inhibitor that has demonstrated high potency.[1][2][3] It exhibits single-digit nanomolar binding to ROCK and has shown impressive results in inhibiting cancer cell migration with low cytotoxicity.[1][2][3]

Comparative Performance Data

The following tables summarize the key performance indicators of this compound in comparison to other widely used ROCK inhibitors.

Table 1: In Vitro Potency (IC50) of ROCK Inhibitors
InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference(s)
This compound 1.220.51[1][2][3][4]
Fasudil 33047[5][6]
Netarsudil 11[5]
Ripasudil 1951[5]
Y-27632 140-220300[5][7]

Note: IC50 values can vary depending on the assay conditions.

Table 2: Cellular Activity of this compound
Cell LineAssayConcentrationEffectReference(s)
MDA-MB-231Cell Viability0.5-10 µM (12-24h)~80% viability at 12h, 63% at 24h[1][2]
MDA-MB-231Cell Migration0.5-1 µM (24h)Significant attenuation of migration[2][3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates Contraction Stress Fiber Formation & Cell Contractility pMLC->Contraction Actin Actin Cytoskeleton Actin->Contraction This compound This compound & Other ROCK Inhibitors This compound->ROCK Inhibits

Figure 1: Simplified ROCK Signaling Pathway.

Cell_Migration_Assay_Workflow start Start seed Seed cells into the upper chamber of a Transwell insert start->seed add_inhibitor Add ROCK inhibitor (e.g., this compound) to the upper chamber seed->add_inhibitor add_chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber add_inhibitor->add_chemoattractant incubate Incubate for a defined period (e.g., 24 hours) add_chemoattractant->incubate fix_stain Fix and stain the migrated cells on the underside of the membrane incubate->fix_stain quantify Quantify migrated cells by microscopy and image analysis fix_stain->quantify end End quantify->end

Figure 2: General Workflow for a Transwell Cell Migration Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.

ROCK Kinase Activity Assay

This assay is used to determine the in vitro potency (IC50) of ROCK inhibitors.

Principle: The assay measures the phosphorylation of a substrate (e.g., MYPT1) by the ROCK enzyme in the presence of varying concentrations of an inhibitor. The amount of phosphorylation is typically detected using an antibody specific to the phosphorylated substrate, often in an ELISA format.[8][9]

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase assay buffer

  • ATP

  • ROCK substrate (e.g., recombinant MYPT1)

  • Test inhibitors (e.g., this compound, fasudil)

  • 96-well plates

  • Anti-phospho-substrate antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the ROCK substrate.

  • Add the ROCK enzyme to each well.

  • Add serial dilutions of the test inhibitor to the wells. A control with no inhibitor should be included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Wash the wells to remove the enzyme and inhibitor.

  • Add the anti-phospho-substrate primary antibody and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Wash the wells and add the TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data.

Cell Viability (Cytotoxicity) Assay

This assay assesses the effect of ROCK inhibitors on cell viability.

Principle: The MTT or LDH cytotoxicity assay is commonly used. The MTT assay measures the metabolic activity of viable cells, while the LDH assay measures the release of lactate dehydrogenase from damaged cells.[10]

Materials:

  • MDA-MB-231 cells (or other relevant cell line)

  • Cell culture medium

  • Test inhibitors

  • 96-well plates

  • MTT reagent or LDH cytotoxicity assay kit

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for the desired time (e.g., 12, 24 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage of the untreated control.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of ROCK inhibitors on cell migration.[11][12][13]

Principle: The Transwell assay, or Boyden chamber assay, measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

  • Transwell inserts with appropriate pore size (e.g., 8 µm for MDA-MB-231 cells)

  • 24-well plates

  • Cell culture medium (serum-free for the upper chamber, serum-containing as a chemoattractant for the lower chamber)

  • Test inhibitors

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Seed cells in the upper chamber of the Transwell insert in serum-free medium.

  • Add the test inhibitor to the upper chamber.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for a period that allows for cell migration (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Compare the number of migrated cells in the inhibitor-treated groups to the control group.

Discussion and Conclusion

The data presented in this guide highlight this compound as a highly potent ROCK inhibitor, with IC50 values in the low nanomolar range for both ROCK1 and ROCK2.[1][2][3][4] This potency is significantly greater than that of fasudil and Y-27632, and comparable to or exceeding that of netarsudil and ripasudil.[5][6][7] Furthermore, this compound demonstrates significant efficacy in inhibiting cancer cell migration at concentrations that exhibit low cytotoxicity, suggesting a favorable therapeutic window for potential anti-metastatic applications.[1][2][3][4]

The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further investigate the potential of this compound and other ROCK inhibitors in various disease models. The visualization of the ROCK signaling pathway and a typical experimental workflow aims to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

References

HSD1590: A Potent ROCK Inhibitor with a Focused Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

HSD1590, a novel boronic acid-containing compound, demonstrates high potency as an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This guide provides a comparative analysis of this compound's kinase selectivity, presenting key experimental data and methodologies for researchers in drug discovery and development.

High Potency Against ROCK Kinases

This compound exhibits nanomolar inhibitory activity against both ROCK1 and ROCK2 isoforms. In a live cell migration assay, this compound demonstrated IC50 values of 1.22 nM for ROCK1 and 0.51 nM for ROCK2. Furthermore, binding assays have determined the dissociation constants (Kd) to be less than 2 nM for both ROCK1 and ROCK2, indicating a strong and high-affinity interaction with its primary targets.

Cross-Reactivity Profile of this compound

To assess the selectivity of this compound, its activity was evaluated against a panel of other kinases. While comprehensive kinome scan data for this compound is not publicly available, studies on structurally related boronic acid-containing pyrazolo[4,3-f]quinoline compounds, including analogs of this compound, have revealed a dual inhibitory effect on both ROCK and CDC-like kinase (CLK) families.

The table below summarizes the known inhibitory activities of this compound. Further comprehensive screening is required to fully elucidate its cross-reactivity profile against the wider human kinome.

Kinase TargetIC50 / KdAssay Type
ROCK1 IC50: 1.22 nMLive Cell Migration Assay
Kd: < 2 nMBinding Assay
ROCK2 IC50: 0.51 nMLive Cell Migration Assay
Kd: < 2 nMBinding Assay
CLK Family Qualitative InhibitionKinome Screening

Experimental Methodologies

The determination of kinase inhibition and selectivity is critical in the development of targeted therapies. The following are detailed protocols for commonly employed assays to assess kinase inhibitor cross-reactivity.

KINOMEscan™ Competition Binding Assay

This high-throughput assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition.

Protocol:

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.

  • Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at various concentrations) are combined in a binding buffer.

  • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound components.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The results are typically reported as the percentage of the DMSO control, where a lower percentage indicates greater inhibition.

Radiometric Kinase Activity Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The assay measures the incorporation of a radioactive phosphate group (from [γ-³³P]ATP or [γ-³²P]ATP) onto a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Protocol:

  • Reaction Setup: The kinase, substrate (peptide or protein), and the test compound are incubated in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination of Reaction: The reaction is stopped, typically by the addition of a solution that denatures the kinase or chelates the magnesium ions required for the reaction.

  • Separation of Substrate: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.

  • Washing: The membrane is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the membrane is quantified using a scintillation counter or a phosphorimager. The activity in the presence of the inhibitor is compared to a control reaction to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow

To visualize the context of this compound's activity and the process of its evaluation, the following diagrams are provided.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK LIMK LIM Kinase ROCK->LIMK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC Cofilin Cofilin LIMK->Cofilin Actin_Pol Actin Polymerization (Stress Fiber Formation) Cofilin->Actin_Pol Inhibits depolymerization MLCP->MLC Acto_Cont Actomyosin Contraction MLC->Acto_Cont This compound This compound This compound->ROCK

Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.

Kinase_Selectivity_Workflow cluster_0 Compound Preparation cluster_1 Primary Assay cluster_2 Selectivity Profiling cluster_3 Data Analysis Compound Test Compound (e.g., this compound) Primary_Screen Screen against Primary Target (e.g., ROCK1/2) Compound->Primary_Screen Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan) Primary_Screen->Kinome_Scan Active Compounds Data_Analysis Determine IC50/Kd and Selectivity Score Kinome_Scan->Data_Analysis

Caption: A generalized workflow for assessing kinase inhibitor selectivity.

A Comparative Analysis of HSD1590 and Other Inhibitors on Cancer Cell Invasion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. The development of inhibitors that can effectively target the molecular machinery driving invasion is a key focus of oncological research. This guide provides a comparative overview of HSD1590, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, and other prominent classes of cancer cell invasion inhibitors. The comparison is based on available preclinical data, focusing on their mechanisms of action, efficacy, and the signaling pathways they modulate.

Introduction to this compound

This compound is a novel and potent inhibitor of ROCK1 and ROCK2, kinases that play a pivotal role in regulating the actin cytoskeleton, cell adhesion, and motility. By inhibiting ROCK, this compound disrupts the formation of stress fibers and focal adhesions, which are essential for the amoeboid-like movement characteristic of invasive cancer cells.

Comparative Efficacy of Invasion Inhibitors

The following tables summarize the quantitative data on the anti-invasive properties of this compound and other selected inhibitors. The data is primarily focused on studies utilizing the highly invasive triple-negative breast cancer cell line, MDA-MB-231, to provide a basis for comparison.

Table 1: ROCK Inhibitors

InhibitorTargetCell LineAssayConcentration% Inhibition of InvasionCitation
This compound ROCK1/2MDA-MB-231Migration-Potent attenuation[1]
Y-27632ROCK1/2SW620Invasion-Decreased invasion[2]
FasudilROCK1/2MDA-MB-231MigrationVariousSignificant inhibition[3][4]
RKI-18ROCK1/2MDA-MB-231Invasion10 µM67%[5]

Table 2: Fascin Inhibitors

InhibitorTargetCell LineAssayIC50% Inhibition of Invasion/MigrationCitation
NP-G2-044FascinMDA-MB-231Migration~10 µM-[6]
G2FascinMDA-MB-231, 4T1Migration-Specific inhibition[7]
Fascin siRNAFascinMDA-MB-231Invasion->50%[8]

Table 3: Matrix Metalloproteinase (MMP) Inhibitors

InhibitorTargetCell LineAssayConcentration/IC50% Inhibition of InvasionCitation
BB-94MMPsCapan-1, AsPC-1Invasion48-400 ng/mLSignificant[5]
GM6001MMPsMDA-MB-231Invasion5 µMMarked reduction[9]
QuercetinMMP-3MDA-MB-231InvasionIC50: 27 µM-[10]
KaempferolMMP-3MDA-MB-231InvasionIC50: 30 µM-[10]

Table 4: Histone Deacetylase (HDAC) Inhibitors

InhibitorTargetCell LineAssayConcentration% Inhibition of InvasionCitation
Vorinostat (SAHA)HDACsMDA-MB-231Invasion1 µMSignificant[11]
Compound 8bHDACsMDA-MB-231Invasion5 µM59%[12]
HDAC1, 6, 8 siRNAHDAC1, 6, 8MDA-MB-231Invasion-Significant[13]

Table 5: CD44 Inhibitors

InhibitorTargetCell LineAssayEffectCitation
CD44 SilencingCD44H460 (NSCLC)-Attenuated EGFR signaling[14]
Anti-CD44 mAbCD44CLL-Blocked pro-survival effect[15]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by each class of inhibitor.

ROCK_Inhibitor_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inactivates This compound This compound Y-27632 Fasudil This compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inactivates Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Promotes (when active) Invasion Cell Invasion Actin_Polymerization->Invasion Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Promotes MLCP->MLC Dephosphorylates Actomyosin_Contraction->Invasion Fascin_Inhibitor_Pathway Actin Actin Filaments Fascin Fascin Actin->Fascin Binds to Filopodia Filopodia Formation Fascin->Filopodia Promotes NPG2044 NP-G2-044 NPG2044->Fascin Inhibits Invasion Cell Invasion Filopodia->Invasion MMP_Inhibitor_Pathway ECM Extracellular Matrix (ECM) MMPs Matrix Metalloproteinases (MMPs) MMPs->ECM Degrades MMP_Inhibitors BB-94, GM6001 MMP_Inhibitors->MMPs Inhibit ECM_Degradation ECM Degradation Invasion Cell Invasion ECM_Degradation->Invasion HDAC_Inhibitor_Pathway HDACs Histone Deacetylases (HDACs) Histones Histones HDACs->Histones Deacetylate HDAC_Inhibitors Vorinostat (SAHA) HDAC_Inhibitors->HDACs Inhibit Chromatin Chromatin Condensation Histones->Chromatin Leads to Gene_Expression Altered Gene Expression (e.g., MMPs, EMT factors) Chromatin->Gene_Expression Represses Invasion Cell Invasion Gene_Expression->Invasion CD44_Inhibitor_Pathway HA Hyaluronic Acid (HA) CD44 CD44 HA->CD44 Binds to Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) CD44->Downstream Activates CD44_Inhibitors CD44 mAbs, siRNA CD44_Inhibitors->CD44 Block Invasion Cell Invasion Downstream->Invasion Matrigel_Assay_Workflow Start Start Coat Coat Transwell inserts with Matrigel Start->Coat Seed Seed cells in serum-free medium in upper chamber Coat->Seed Add_Chemoattractant Add chemoattractant (e.g., FBS) to lower chamber Seed->Add_Chemoattractant Incubate Incubate for 24-48h Add_Chemoattractant->Incubate Remove_Noninvading Remove non-invading cells from upper surface Incubate->Remove_Noninvading Fix_Stain Fix and stain invading cells on lower surface Remove_Noninvading->Fix_Stain Quantify Quantify invaded cells (microscopy) Fix_Stain->Quantify End End Quantify->End

References

Confirming HSD1590 On-Target Activity Through Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, HSD1590, with genetic knockdown approaches to confirm its on-target activity. By examining the phenotypic effects of this compound in parallel with the genetic silencing of its targets, ROCK1 and ROCK2, researchers can gain a higher degree of confidence in the compound's mechanism of action. This guide also includes a comparison with netarsudil, another ROCK inhibitor, to provide a broader context for evaluating this compound's performance.

Data Presentation: Quantitative Comparison of ROCK Inhibition

The following tables summarize the in vitro potency of this compound and the comparator, netarsudil, against ROCK1 and ROCK2, as well as the typical efficacy of siRNA-mediated knockdown of these targets.

Table 1: In Vitro Potency of ROCK Inhibitors [1][2]

CompoundTargetIC50 (nM)Binding Affinity (Kd)
This compound ROCK11.22<2 nM
ROCK20.51<2 nM
NetarsudilROCK211Not Reported

Table 2: Efficacy of Genetic Knockdown of ROCK1 and ROCK2

Genetic ApproachTargetKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Resulting Phenotype
siRNAROCK1 & ROCK240-60% reduction70-90% reduction~20% reduction in cell migration

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are essential. The following sections outline the methodologies for assessing the on-target activity of this compound through genetic knockdowns.

Protocol 1: siRNA-Mediated Knockdown of ROCK1 and ROCK2

This protocol describes the transient knockdown of ROCK1 and ROCK2 using small interfering RNA (siRNA).

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • siRNA duplexes targeting ROCK1 and ROCK2 (and non-silencing control)

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM Reduced Serum Medium

  • Culture medium

  • Reagents for quantitative PCR (qPCR) and Western blotting

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50-100 pmol of siRNA duplexes (or non-silencing control) in Opti-MEM.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5-10 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-Lipofectamine complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Verification of Knockdown:

    • qPCR: Harvest RNA from the cells and perform reverse transcription followed by qPCR to quantify the mRNA levels of ROCK1 and ROCK2.

    • Western Blotting: Lyse the cells and perform Western blotting using specific antibodies against ROCK1 and ROCK2 to assess protein levels.

Protocol 2: Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of this compound and ROCK knockdown on cell migration.

Materials:

  • Transfected cells (from Protocol 1) and non-transfected cells

  • This compound

  • Culture plates (e.g., 24-well plates)

  • Pipette tips

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in culture plates to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment:

    • For inhibitor studies, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • For knockdown studies, use the cells previously transfected with ROCK1/2 siRNA or control siRNA.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

  • Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

Mandatory Visualization

Signaling Pathway

The diagram below illustrates the central role of ROCK in the Rho signaling pathway, which regulates cell migration and cytoskeletal dynamics.

Rho_ROCK_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA_GDP RhoA-GDP (inactive) RhoGEFs->RhoA_GDP GTP exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK1_2 ROCK1/ROCK2 RhoA_GTP->ROCK1_2 Activation LIMK LIM Kinase ROCK1_2->LIMK Phosphorylation MLCP Myosin Light Chain Phosphatase ROCK1_2->MLCP Inhibition This compound This compound This compound->ROCK1_2 Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization MLC Myosin Light Chain MLCP->MLC Stress_Fibers Stress Fiber Formation & Cell Contraction MLC->Stress_Fibers Cell_Migration Cell_Migration

Caption: The Rho-ROCK signaling pathway.

Experimental Workflow

The following workflow outlines the process of confirming this compound's on-target activity using genetic knockdowns.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Phenotypic & Molecular Assays cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Culture (e.g., MDA-MB-231) Control Vehicle Control Cell_Culture->Control This compound This compound Treatment Cell_Culture->this compound siRNA_Control Control siRNA Cell_Culture->siRNA_Control siRNA_ROCK ROCK1/2 siRNA Cell_Culture->siRNA_ROCK Migration_Assay Cell Migration Assay (Wound Healing) Control->Migration_Assay This compound->Migration_Assay siRNA_Control->Migration_Assay Molecular_Analysis Molecular Analysis (qPCR, Western Blot) siRNA_Control->Molecular_Analysis siRNA_ROCK->Migration_Assay siRNA_ROCK->Molecular_Analysis Data_Comparison Compare Phenotypes: This compound vs. ROCK siRNA Migration_Assay->Data_Comparison Molecular_Analysis->Data_Comparison Conclusion Confirm On-Target Activity Data_Comparison->Conclusion

Caption: Workflow for on-target validation.

Conclusion

The potent inhibitory activity of this compound against ROCK1 and ROCK2, as demonstrated by its low nanomolar IC50 values, strongly suggests its on-target mechanism. The phenotypic effects of this compound, such as the inhibition of cancer cell migration, are consistent with the known functions of the ROCK signaling pathway. By employing genetic knockdown experiments using siRNA to silence ROCK1 and ROCK2, researchers can directly compare the resulting cellular phenotypes with those induced by this compound. A high degree of concordance between the effects of this compound and ROCK1/2 knockdown provides robust evidence for the compound's on-target activity. This integrated approach of chemical genetics is crucial for validating novel therapeutic candidates and advancing them through the drug development pipeline.

References

A Head-to-Head Comparison of HSD1590 and Netarsudil: Potency, Cellular Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Rho-associated coiled-coil kinase (ROCK) inhibitors: HSD1590, a novel boronic acid-containing compound with preclinical anti-cancer applications, and Netarsudil, an FDA-approved ophthalmic solution for the treatment of glaucoma. This document summarizes their biochemical potency, differential effects on cellular processes, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Overview and Mechanism of Action

Both this compound and Netarsudil target ROCK, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating cellular functions such as actin cytoskeleton organization, cell adhesion, motility, and contraction. By inhibiting ROCK, these compounds can modulate these processes, leading to distinct therapeutic effects.

Netarsudil , approved as Rhopressa®, primarily functions to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension[1][2][3][4]. Its mechanism involves increasing the outflow of aqueous humor through the trabecular meshwork, which is achieved by inducing relaxation of the meshwork cells[5][6][7]. Netarsudil is also known to inhibit the norepinephrine transporter (NET), which may contribute to a decrease in aqueous humor production and a reduction in episcleral venous pressure[6][7][8][9]. It is a prodrug that is metabolized in the cornea to its active form, AR-13503[8][10].

This compound is a potent, preclinical ROCK inhibitor that has demonstrated significant activity in cancer models[11][12][13]. Unlike Netarsudil, its therapeutic potential has been primarily investigated in the context of oncology, specifically for its ability to inhibit cancer cell migration, a critical step in metastasis[12][13].

Signaling Pathway

The diagram below illustrates the canonical RhoA/ROCK signaling pathway and the points of inhibition by this compound and Netarsudil. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates downstream substrates like Myosin Light Chain (MLC) and LIM kinase (LIMK). This phosphorylation cascade results in increased actomyosin contractility and stress fiber formation. Both inhibitors block the kinase activity of ROCK, preventing these downstream events.

Caption: Rho/ROCK signaling pathway and inhibitor action.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and Netarsudil based on available preclinical data.

Table 1: Biochemical Potency Against ROCK Kinases
CompoundTargetParameterValue (nM)Reference
This compound ROCK1IC₅₀1.22[11][12]
ROCK2IC₅₀0.51[11][12]
ROCK1/2Kd< 2[12]
Netarsudil ROCK1Kᵢ1[8][10]
ROCK2Kᵢ1[8][10]
ROCK2IC₅₀11[14]

Note: IC₅₀ and Kᵢ values can differ based on assay conditions (e.g., ATP concentration). The direct comparison by Dayal N, et al. found this compound to be more potent than Netarsudil under their specific assay conditions[14].

Table 2: In Vitro Cellular Activity in MDA-MB-231 Breast Cancer Cells
CompoundAssayConcentrationResultReference
This compound Cell Migration1 µMInhibition of migration observed[14]
Cytotoxicity0.5 - 10 µMLow cytotoxicity (~80% viability at 12h, 63% at 24h)[12][13]
Netarsudil Cell Migration1 µMNo inhibition of migration observed[14]
Cytotoxicity> 5 µMCytotoxic (>80% growth inhibition)[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to characterize ROCK inhibitors.

A. In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a common method to determine the IC₅₀ of an inhibitor against a target kinase.

  • Objective: To measure the concentration of this compound or Netarsudil required to inhibit 50% of ROCK1 or ROCK2 activity.

  • Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels, while effective inhibition results in high ATP levels. The amount of ATP is measured via a luciferase-based reaction that generates a luminescent signal.

  • Materials:

    • Recombinant human ROCK1 or ROCK2 enzyme.

    • Kinase substrate (e.g., S6K peptide).

    • ATP.

    • Test compounds (this compound, Netarsudil) serially diluted in DMSO.

    • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

    • Luminescent kinase assay kit (e.g., Kinase-Glo®).

    • White, opaque 96-well or 384-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound and Netarsudil in kinase assay buffer.

    • To the wells of the microplate, add the diluted compounds. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background signal.

    • Add the ROCK1 or ROCK2 enzyme to all wells except the "no enzyme" controls.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure remaining ATP by adding the luminescent detection reagent according to the kit manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the "no inhibitor" controls. The IC₅₀ value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic curve.

B. Cell Migration "Wound Healing" Assay

This protocol outlines a method to assess the effect of inhibitors on the migration of MDA-MB-231 cells.

  • Objective: To qualitatively and quantitatively compare the effects of this compound and Netarsudil on the closure of a cell-free "wound" in a confluent monolayer of MDA-MB-231 cells.

  • Principle: A scratch is made in a confluent cell monolayer, creating a gap. The ability of the cells to migrate and close this gap over time is monitored by microscopy. Inhibition of migration results in a slower rate of wound closure.

  • Materials:

    • MDA-MB-231 human breast cancer cells.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • 6-well or 12-well tissue culture plates.

    • Sterile 200 µL pipette tip or cell scraper.

    • Test compounds (this compound, Netarsudil) dissolved in DMSO.

    • Inverted microscope with a camera.

  • Procedure:

    • Seed MDA-MB-231 cells in culture plates and grow until they form a confluent monolayer.

    • Using a sterile pipette tip, make a straight scratch down the center of each well to create a cell-free gap.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

    • Replace the medium with fresh medium containing the desired concentration of the test compound (e.g., 1 µM this compound or Netarsudil) or DMSO vehicle as a control.

    • Place the plate on a microscope stage within an incubator (37°C, 5% CO₂).

    • Acquire images of the scratch in the same position for each well at time zero (T=0).

    • Continue to acquire images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.

  • Data Analysis: The area of the cell-free gap is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100 The rates of closure between control and treated groups are then compared.

Caption: Workflow for the wound healing cell migration assay.

Summary and Conclusion

The head-to-head comparison reveals significant differences between this compound and Netarsudil, highlighting their distinct pharmacological profiles and therapeutic potential.

  • Potency: In direct biochemical assays, this compound demonstrates superior potency against ROCK1 and ROCK2, with sub-nanomolar IC₅₀ values compared to the low-nanomolar activity of Netarsudil[11][12][14].

  • Cellular Activity: The most striking difference lies in their effects on cancer cell biology. This compound effectively inhibits the migration of MDA-MB-231 breast cancer cells at a non-toxic concentration (1 µM)[14]. In contrast, Netarsudil does not inhibit migration at the same concentration and exhibits significant cytotoxicity at slightly higher concentrations (>5 µM)[14]. This suggests that this compound possesses a more favorable therapeutic window for potential anti-metastatic applications.

  • Therapeutic Application: Netarsudil is a clinically validated and effective treatment for glaucoma, acting on the trabecular meshwork to lower intraocular pressure[5][9]. The preclinical data for this compound, however, points towards a distinct therapeutic avenue in oncology, where its potent anti-migratory and low-cytotoxicity profile could be leveraged to combat cancer metastasis.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of HSD1590 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of the ROCK inhibitor, HSD1590. This document outlines essential safety protocols, step-by-step disposal procedures, and waste management principles to ensure the protection of personnel and the environment.

Immediate Safety and Handling Precautions

As a potent research chemical, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for handling hazardous chemicals in a laboratory setting should be strictly followed. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory when handling this compound in its pure form or in solution. All handling of the compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Quantitative Data Summary

For clarity and ease of comparison, the following table summarizes key quantitative information related to the handling and disposal of this compound and associated waste.

ParameterValue/InstructionSource/Recommendation
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant glovesStandard Laboratory Practice
Waste Container Labeling "Hazardous Waste," Chemical Name (this compound), Concentration, DateGeneral Chemical Waste Guidelines
Empty Container Rinsing Triple rinse with a suitable solvent (e.g., ethanol or DMSO)General Chemical Waste Guidelines
Aqueous Waste Neutralization Adjust pH to between 6.0 and 8.0 before disposalGeneral Chemical Waste Guidelines
Contaminated Solid Waste Segregate and dispose of as hazardous solid wasteGeneral Chemical Waste Guidelines

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound, whether in pure form, in solution, or as contaminated labware, is critical for laboratory safety and environmental compliance. The following step-by-step guide provides a clear workflow for managing this compound waste.

Unused or Expired this compound Compound (Solid)

Unused or expired solid this compound should be treated as hazardous chemical waste.

  • Step 1: Container Labeling. Ensure the original container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound."

  • Step 2: Secure Packaging. The container must be securely sealed to prevent any leakage or spillage.

  • Step 3: Waste Collection. Transfer the labeled and sealed container to a designated hazardous waste collection area within the laboratory or institution.

  • Step 4: Professional Disposal. Arrange for pick-up and disposal by a certified hazardous waste management company.

This compound Solutions (e.g., in DMSO or cell culture media)

Solutions containing this compound must be collected and disposed of as liquid hazardous waste.

  • Step 1: Waste Collection. Collect all this compound-containing solutions in a dedicated, properly labeled, and sealed waste container. The container should be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).

  • Step 2: Labeling. The waste container must be clearly labeled "Hazardous Waste," listing all chemical components (e.g., "this compound in DMSO") and their approximate concentrations.

  • Step 3: Storage. Store the waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

  • Step 4: Disposal. Follow institutional procedures for the disposal of liquid hazardous waste through a licensed contractor.

Contaminated Labware and Materials

Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound are considered contaminated solid waste.

  • Step 1: Segregation. Collect all contaminated solid waste in a designated, leak-proof hazardous waste bag or container.

  • Step 2: Labeling. Clearly label the bag or container as "Hazardous Waste" and specify the contaminant (this compound).

  • Step 3: Disposal. Dispose of the sealed bag or container through the institution's hazardous solid waste stream.

Empty this compound Containers

Properly decontaminated containers can often be disposed of as non-hazardous waste.

  • Step 1: Decontamination. Triple rinse the empty container with a suitable solvent that can dissolve this compound, such as ethanol or DMSO.

  • Step 2: Rinsate Collection. Collect the rinsate from all three rinses and dispose of it as liquid hazardous waste, as described in section 2.

  • Step 3: Defacing. Completely deface or remove the original label from the rinsed container.

  • Step 4: Disposal. Once decontaminated and the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, according to institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste streams.

HSD1590_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_final_disposition Final Disposition Solid_this compound Solid this compound Hazardous_Solid_Waste Hazardous Solid Waste Solid_this compound->Hazardous_Solid_Waste HSD1590_Solution This compound Solution Hazardous_Liquid_Waste Hazardous Liquid Waste HSD1590_Solution->Hazardous_Liquid_Waste Contaminated_Materials Contaminated Materials Contaminated_Materials->Hazardous_Solid_Waste Empty_Container Empty Container Decontaminate Decontaminate Empty_Container->Decontaminate Licensed_Disposal Licensed Disposal Hazardous_Solid_Waste->Licensed_Disposal Hazardous_Liquid_Waste->Licensed_Disposal Decontaminate->Hazardous_Liquid_Waste Collect Rinsate Regular_Waste Regular Waste/Recycling Decontaminate->Regular_Waste Dispose Container

Caption: Logical workflow for the disposal of this compound waste.

Key Experimental Protocols Cited

While this document does not cite specific experimental protocols, the disposal procedures outlined are based on established best practices for chemical waste management in a research environment. These guidelines are derived from general safety manuals and hazardous waste disposal procedures commonly implemented in academic and industrial laboratories. For specific institutional protocols, researchers should consult their Environmental Health and Safety (EHS) department.

Personal protective equipment for handling HSD1590

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the ROCK inhibitor HSD1590 (CAS No. 2379279-96-4). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Summary of Key Safety Information

While this compound is not classified as a hazardous substance or mixture according to the available Safety Data Sheet (SDS), standard laboratory precautions should always be observed.[1] The toxicological properties of this compound have not been fully investigated.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling any chemical, including those not classified as hazardous.[2] The following PPE is recommended for handling this compound:

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the compound.
Body Protection Laboratory coat.Protects clothing and skin from accidental spills.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. If handling large quantities or if dust is generated, a NIOSH-approved respirator may be appropriate.Minimizes inhalation of airborne particles.

Quantitative Data

Identifier Value
CAS Number 2379279-96-4
Molecular Formula C20H18BN3O3
Molecular Weight 359.19 g/mol
Occupational Exposure Limits (OELs) No data available.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Spill Management:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable container for disposal.

  • Clean: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Disposal Plan:

As this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste. However, institutional and local regulations may vary.

  • Solid Waste: Uncontaminated, solid this compound can be disposed of in the regular trash, provided it is securely packaged.[3][4]

  • Liquid Waste: For solutions of this compound, consult your institution's environmental health and safety (EHS) office. Some non-hazardous liquid waste may be suitable for drain disposal with ample water, but this requires institutional approval.[1][5]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, deface the label and dispose of the container with regular laboratory glass or plastic waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Experimental Workflow Diagram

HSD1590_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal a Don Personal Protective Equipment (PPE) b Prepare Well-Ventilated Workspace a->b c Weigh this compound Solid b->c Proceed to handling d Prepare this compound Solution c->d e Manage Spills (if any) d->e After experiment f Decontaminate Workspace e->f g Segregate Waste f->g h Dispose of Solid and Liquid Waste g->h Follow disposal plan i Dispose of Contaminated PPE h->i j Remove and Clean Reusable PPE i->j

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.